Product packaging for 4-Iodo-3-nitrobenzonitrile(Cat. No.:CAS No. 101420-79-5)

4-Iodo-3-nitrobenzonitrile

Cat. No.: B178522
CAS No.: 101420-79-5
M. Wt: 274.02 g/mol
InChI Key: PZAMZPVQVFOYHP-UHFFFAOYSA-N
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Description

4-Iodo-3-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3IN2O2 and its molecular weight is 274.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3IN2O2 B178522 4-Iodo-3-nitrobenzonitrile CAS No. 101420-79-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3IN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZAMZPVQVFOYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591197
Record name 4-Iodo-3-nitrobenzonitrile
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Molecular Weight

274.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101420-79-5
Record name 4-Iodo-3-nitrobenzonitrile
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Record name 4-iodo-3-nitrobenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Iodo-3-nitrobenzonitrile, a key intermediate in organic synthesis and drug discovery.

Core Chemical Properties

This compound is a yellow to off-white solid organic compound.[1] It is characterized by the presence of an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. These functional groups contribute to its unique reactivity and utility as a versatile building block in the synthesis of more complex molecules.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₃IN₂O₂[2][3]
Molecular Weight 274.02 g/mol [2][3]
Melting Point 155 - 159 °C[1]
138 - 142 °C[4]
Appearance Yellowish to off-white solid[1]
Yellow solid[4]
Solubility in Water Insoluble[1][4]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform[1][4]
CAS Number 101420-79-5[2]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-amino-3-nitrobenzoic acid. A common route involves a Sandmeyer-type reaction to introduce the iodo group, followed by conversion of the carboxylic acid to the nitrile.

Synthetic Workflow

SynthesisWorkflow A 4-Amino-3-nitrobenzoic acid B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Iodination (KI) C->D E 4-Iodo-3-nitrobenzoic acid D->E F Amidation (SOCl₂, NH₄OH) E->F G 4-Iodo-3-nitrobenzamide F->G H Dehydration G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Iodo-3-nitrobenzoic acid [5]

  • To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.

  • Stir the mixture and cool it to 0-5 °C in an ice bath.

  • Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid will gradually dissolve.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • At the same temperature, add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield 4-iodo-3-nitrobenzoic acid.

Step 2: Conversion of 4-Iodo-3-nitrobenzoic acid to this compound (General Procedure)

Note: A specific detailed protocol for this conversion was not found in the searched literature. The following is a general procedure based on the synthesis of similar benzonitriles, which involves the formation of a primary amide followed by dehydration.

  • Amide Formation: Convert the carboxylic acid to its acid chloride by reacting it with thionyl chloride, followed by treatment with ammonium hydroxide to form 4-iodo-3-nitrobenzamide.

  • Dehydration: Dehydrate the resulting amide using a suitable dehydrating agent such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride to yield this compound. The reaction conditions will need to be optimized for this specific substrate.

Reactivity and Applications

The chemical reactivity of this compound is largely dictated by its functional groups. The iodo group is a good leaving group, making the molecule susceptible to various cross-coupling reactions. The electron-withdrawing nitro and nitrile groups activate the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.

Cross-Coupling Reactions

Aryl iodides are generally more reactive than the corresponding bromides or chlorides in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[6] This enhanced reactivity is due to the lower bond dissociation energy of the carbon-iodine bond, which facilitates the oxidative addition step in the catalytic cycle.[6] This property makes this compound a valuable substrate for the synthesis of complex biaryl and aryl-alkyne structures, which are common motifs in pharmaceutical compounds.

Applications in Drug Development

Benzonitrile-containing compounds are prevalent in a wide range of pharmaceuticals. The nitrile group can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific applications of this compound in marketed drugs are not extensively documented, its structure suggests its potential as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents. The combination of the reactive iodo group and the pharmacophoric nitrile and nitro groups makes it an attractive starting material for medicinal chemistry campaigns.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate with a rich reactivity profile. Its utility in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions, makes it a compound of significant interest to researchers in the pharmaceutical and chemical industries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel chemical entities.

References

An In-depth Technical Guide to 4-Iodo-3-nitrobenzonitrile (CAS: 101420-79-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-3-nitrobenzonitrile, a niche chemical intermediate with potential applications in medicinal chemistry and drug development. This document collates available physicochemical data, proposes a viable synthetic route, and explores the compound's potential biological activity, drawing parallels with structurally related molecules. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

This compound is a substituted aromatic compound. Its key physical and chemical properties are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points from different suppliers, which may be due to variations in purity or measurement conditions.

PropertyValueSource(s)
CAS Number 101420-79-5[1]
Molecular Formula C₇H₃IN₂O₂[1][2][3]
Molecular Weight 274.02 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 1-Cyano-3-nitro-4-iodobenzene, Benzonitrile, 4-iodo-3-nitro-[1][2]
Appearance Yellowish to off-white solid
Melting Point 138 - 142 °C or 155 - 159 °C
Solubility Insoluble in water. Soluble in organic solvents such as dichloromethane and chloroform.
Storage Store in a cool, dry, well-ventilated area away from light and incompatible substances.[1]

Synthesis

Proposed Synthetic Pathway

Synthesis A 4-Amino-3-nitrobenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C This compound B->C KI

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Experimental Protocol (Proposed)

Step 1: Diazotization of 4-Amino-3-nitrobenzonitrile

  • In a reaction vessel, suspend 4-amino-3-nitrobenzonitrile in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt intermediate.

Step 2: Iodination (Sandmeyer Reaction)

  • In a separate vessel, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • The solid product, this compound, will precipitate out of the solution.

Step 3: Purification

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the public domain, the following are predicted characteristic peaks based on the structure and data from analogous compounds.[7][8][9][10][11][12][13]

Spectroscopy Predicted Data
¹H NMR Aromatic protons would appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The exact splitting pattern would depend on the coupling constants between the aromatic protons.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-150 ppm. The carbon of the nitrile group (C≡N) would be expected around δ 115-120 ppm. The carbon bearing the iodo group would be significantly shifted downfield.
IR Spectroscopy A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹. Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) should appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 274. The isotopic pattern would show the characteristic presence of iodine.

Potential Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are lacking. However, significant insights can be drawn from research on its close structural analog, 4-iodo-3-nitrobenzamide. This related compound has been investigated as a potential chemotherapeutic agent.[14]

Prodrug Activation and Apoptosis Induction

Research suggests that 4-iodo-3-nitrobenzamide acts as a C-nitroso prodrug.[14] It is hypothesized that this compound may follow a similar activation pathway within tumor cells, which are known to have a reductive microenvironment.

Mechanism cluster_0 Tumor Cell A This compound (Prodrug) B 4-Iodo-3-nitrosobenzonitrile (Active Metabolite) A->B Metabolic Reduction D PARP Inactivation B->D Inhibits C Apoptosis D->C Leads to

Caption: Proposed mechanism of action for this compound.

PARP Inhibition

The active nitroso metabolite of 4-iodo-3-nitrobenzamide has been shown to inactivate poly(ADP-ribose) polymerase (PARP).[14][15] PARP is a family of enzymes crucial for DNA repair.[16][17][18][19] By inhibiting PARP, particularly in cancer cells that may already have deficiencies in other DNA repair pathways (like BRCA mutations), a state of synthetic lethality can be induced, leading to selective tumor cell death.[16][19] The proposed mechanism involves the ejection of zinc from the zinc finger domains of PARP, rendering the enzyme inactive.[14]

Induction of Apoptosis

The accumulation of DNA damage due to PARP inactivation is a potent trigger for apoptosis (programmed cell death).[20][21][22] The inability of the cancer cell to repair DNA lesions leads to the activation of apoptotic signaling cascades, ultimately resulting in cell death.

Applications in Research and Drug Development

Given its structural features and the known activity of its amide analog, this compound represents an interesting scaffold for the design of novel therapeutic agents.

  • Anticancer Drug Discovery: As a potential prodrug that can be selectively activated in the tumor microenvironment and as a potential PARP inhibitor, this compound and its derivatives warrant further investigation as anticancer agents.

  • Chemical Probe: It could be utilized as a chemical probe to study the roles of nitroreductase enzymes in cellular processes and to investigate the downstream effects of PARP inhibition.

  • Medicinal Chemistry: The iodo-, nitro-, and nitrile groups offer multiple points for chemical modification, allowing for the generation of a library of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound with underexplored potential in the field of drug discovery. While there is a scarcity of direct experimental data, the information available for structurally similar molecules provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. This technical guide serves as a foundational resource to stimulate and support future research into the synthesis, characterization, and biological evaluation of this promising molecule. Further experimental validation of the proposed synthesis, spectroscopic properties, and biological activities is essential to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-3-nitrobenzonitrile, a key chemical intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, synthesis protocols, applications, and safety considerations, presenting data in a clear and accessible format for laboratory and development settings.

Core Chemical and Physical Properties

This compound is an aromatic compound characterized by the presence of iodo, nitro, and cyano functional groups on a benzene ring. These groups confer specific reactivity and properties, making it a valuable building block in the synthesis of more complex molecules. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₃IN₂O₂[1][2]
Molecular Weight 274.02 g/mol
CAS Number 101420-79-5[2][3]
Appearance Yellowish to off-white solid[4][5]
Melting Point 155 - 159 °C[4]
Solubility in Water Insoluble[4][5]
Solubility in Organic Solvents Soluble in common organic solvents (e.g., dichloromethane, chloroform)[4][5]
Topological Polar Surface Area (TPSA) 66.93 Ų[6]
LogP 2.071 - 2.1[6]

Synthesis and Chemical Logic

This compound is typically synthesized from related precursors. A logical synthetic pathway involves the transformation of functional groups on the benzene ring. For instance, the synthesis of the related compound, 4-iodo-3-nitrobenzoic acid, a potential precursor, is well-documented and proceeds via a diazotization-iodination reaction of 4-amino-3-nitrobenzoic acid.

G cluster_synthesis Synthesis Workflow Example Precursor 4-Amino-3-nitrobenzoic Acid Intermediate1 Diazonium Salt Intermediate Precursor->Intermediate1 NaNO₂, HCl (Diazotization) Intermediate2 4-Iodo-3-nitrobenzoic Acid Intermediate1->Intermediate2 KI (Sandmeyer-type Reaction) Target This compound Intermediate2->Target Dehydration/Nitrile Formation (e.g., SOCl₂ then NH₃, or other methods)

Caption: A potential synthetic pathway to this compound.

Key Applications in Research and Development

As a functionalized aromatic molecule, this compound serves as a versatile intermediate in the synthesis of a variety of target compounds, particularly in the pharmaceutical industry. The presence of the iodo group allows for cross-coupling reactions, while the nitrile and nitro groups can be converted into other functionalities.

One notable application is its relationship to the synthesis of Iniparib (4-iodo-3-nitrobenzamide), a molecule investigated for its potential as a PARP inhibitor in cancer therapy.[7] The benzonitrile can be hydrolyzed to the corresponding benzamide, demonstrating its utility as a direct precursor to pharmacologically active compounds.

G cluster_application Role as a Chemical Intermediate Source This compound Product1 Pharmaceuticals (e.g., 4-iodo-3-nitrobenzamide) Source->Product1 Hydrolysis Product2 Agrochemicals Source->Product2 Further Functionalization Product3 Specialty Materials Source->Product3 Polymerization/Derivatization

Caption: Role of this compound as a versatile chemical intermediate.

Experimental Protocol: Synthesis of a Key Precursor

The following protocol details the synthesis of 4-iodo-3-nitrobenzoic acid, a closely related precursor, adapted from documented procedures.[8] This provides a representative example of the chemical transformations involved in this area of synthesis.

Objective: To synthesize 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid.

Materials:

  • 4-amino-3-nitrobenzoic acid

  • Deionized water

  • Concentrated hydrochloric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Reaction flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • Initial Mixture: In a reaction flask, combine 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.[8]

  • Cooling: Begin stirring the mixture and cool it to a temperature between 0 and 5 °C using an ice bath.[8]

  • Diazotization: Slowly add, dropwise, a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water. Observe the gradual dissolution of the solid starting material. Maintain the temperature between 0 and 5 °C and continue stirring for 1 hour after the addition is complete.[8]

  • Iodination: At the same temperature, slowly add, dropwise, a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water.[8]

  • Reaction Completion: After the addition of potassium iodide is complete, allow the reaction mixture to stir at room temperature for 2 hours, during which a solid precipitate will form.[8]

  • Isolation and Purification: Collect the solid product by filtration. Wash the collected solid with deionized water and then dry it to obtain the final product, 4-iodo-3-nitrobenzoic acid.[8] The reported yield for this procedure is approximately 89.7%.[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classifications (GHS):

  • Acute Toxicity, Oral (Harmful if swallowed) [1]

  • Acute Toxicity, Dermal (Harmful in contact with skin) [1]

  • Skin Irritation [1]

  • Serious Eye Irritation [1]

  • Acute Toxicity, Inhalation (Harmful if inhaled) [1]

Handling Recommendations:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid generating dust.

  • Store in a tightly closed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[9] If swallowed, seek immediate medical attention.[9]

References

Technical Guide: Structure and Synthesis of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthetic pathway for 4-iodo-3-nitrobenzonitrile. The information is compiled from established chemical literature and patents, offering in-depth experimental protocols for its multi-step synthesis.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C₇H₃IN₂O₂.[1][2] It possesses a benzene ring substituted with an iodo group at position 4, a nitro group at position 3, and a nitrile group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 101420-79-5
Molecular Formula C₇H₃IN₂O₂
Molecular Weight 274.02 g/mol [1][2]
SMILES C1=CC(=C(C=C1C#N)--INVALID-LINK--[O-])I
Appearance Yellowish to off-white solid
Melting Point 155 - 159 °C
Solubility Insoluble in water; Soluble in common organic solvents such as dichloromethane and chloroform.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 4-amino-3-nitrobenzoic acid. The overall transformation involves a Sandmeyer-type reaction to introduce the iodo group, followed by the conversion of the carboxylic acid to a nitrile group via an amide intermediate.

Synthesis_Pathway A 4-Amino-3-nitrobenzoic Acid B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)    0-5 °C   C 4-Iodo-3-nitrobenzoic Acid B->C  KI (aq)    Room Temp.   D 4-Iodo-3-nitrobenzoic acid methyl ester C->D  CH₃OH, H₂SO₄    Reflux   E 4-Iodo-3-nitrobenzamide D->E  NH₃ (g), CH₃OH    -15 °C to Room Temp.   F This compound E->F  Dehydrating Agent    (e.g., P₂O₅)  

Caption: Synthetic route for this compound.

Experimental Protocols

Synthesis of 4-Iodo-3-nitrobenzoic Acid

This step involves the diazotization of 4-amino-3-nitrobenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.[3]

Experimental Protocol:

  • To a reaction flask, add 45 g (0.25 mol) of 4-amino-3-nitrobenzoic acid, 400 mL of deionized water, and 100 mL of concentrated hydrochloric acid.

  • Stir the mixture and cool it to a temperature between 0 and 5 °C.

  • Slowly add a solution of 25.9 g (0.38 mol) of sodium nitrite in 50 mL of water dropwise, maintaining the temperature between 0 and 5 °C. The solid should gradually dissolve.

  • After the addition is complete, continue stirring the reaction mixture at 0 to 5 °C for 1 hour.

  • At the same temperature, slowly add a solution of 88 g (0.5 mol) of potassium iodide in 200 mL of water dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, during which a solid will precipitate.

  • Collect the solid product by filtration, wash it with deionized water, and dry to yield 4-iodo-3-nitrobenzoic acid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Amino-3-nitrobenzoic acid182.12450.25
Sodium nitrite69.0025.90.38
Potassium iodide166.00880.53
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-Iodo-3-nitrobenzoic acid293.026589.7%
Synthesis of 4-Iodo-3-nitrobenzamide

The conversion of the carboxylic acid to the amide is achieved in two steps: esterification to the methyl ester, followed by amidation.[4]

3.2.1. Esterification to 4-Iodo-3-nitrobenzoic acid methyl ester

Experimental Protocol:

  • In a suitable flask, dissolve 3 g (10 mmol) of 4-iodo-3-nitrobenzoic acid in 30 mL of methanol.

  • Cool the solution to 0 °C and slowly add 3.4 g (34.6 mmol) of sulfuric acid.

  • Warm the reaction mixture to room temperature and then reflux at approximately 70 °C for 8 hours.

  • After cooling, neutralize the mixture with solid sodium bicarbonate and filter to remove the salts.

  • Evaporate the filtrate under reduced pressure.

  • To the residue, add 30 mL of water and extract with methyl tert-butyl ether (MTBE) (2 x 30 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzoic acid methyl ester as a yellow solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Iodo-3-nitrobenzoic acid293.02310
Sulfuric acid98.083.434.6
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
4-Iodo-3-nitrobenzoic acid methyl ester307.042.6785%

3.2.2. Amidation to 4-Iodo-3-nitrobenzamide

Experimental Protocol:

  • Dissolve 2.0 g (6.5 mmol) of 4-iodo-3-nitrobenzoic acid methyl ester in 80 mL of methanol and cool the solution to -15 °C.

  • Pass anhydrous ammonia gas (approximately 1.02 g, 0.06 mol) through the solution until saturation.

  • Keep the solution at room temperature (25 ± 2 °C) for 3 days.

  • Evaporate the solvent under reduced pressure to obtain 4-iodo-3-nitrobenzamide as a yellow solid.

  • For further purification, the solid can be recrystallized from a methanol/water mixture.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles
4-Iodo-3-nitrobenzoic acid methyl ester307.042.06.5
Ammonia17.03~1.02~0.06
Product Molar Mass ( g/mol ) Yield (%) Purity (HPLC)
4-Iodo-3-nitrobenzamide292.0395%98%
Synthesis of this compound

The final step is the dehydration of 4-iodo-3-nitrobenzamide to the corresponding nitrile. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and effective method for the dehydration of aromatic amides involves the use of a strong dehydrating agent such as phosphorus pentoxide.[5]

General Experimental Protocol (Adaptation):

  • In a dry round-bottom flask, thoroughly mix 4-iodo-3-nitrobenzamide with a dehydrating agent (e.g., phosphorus pentoxide, P₂O₅, in a 1:1 to 1:2 molar ratio).

  • Heat the mixture, under anhydrous conditions, to a temperature sufficient to initiate the reaction (typically 150-200 °C). The reaction can be monitored by the evolution of water.

  • The product can be isolated by distillation under reduced pressure or by careful workup involving quenching the reaction mixture with ice-water and extracting the product with a suitable organic solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Note: The specific reaction conditions (temperature, reaction time, and purification method) would need to be optimized for this particular substrate.

Experimental_Workflow cluster_step1 Synthesis of 4-Iodo-3-nitrobenzoic Acid cluster_step2 Synthesis of 4-Iodo-3-nitrobenzamide cluster_step3 Synthesis of this compound A1 Diazotization of 4-Amino-3-nitrobenzoic Acid A2 Iodination with KI A1->A2 A3 Filtration and Drying A2->A3 B1 Esterification with Methanol A3->B1 Product from Step 1 B2 Amidation with Ammonia Gas B1->B2 B3 Solvent Evaporation B2->B3 C1 Dehydration of Amide B3->C1 Product from Step 2 C2 Product Isolation and Purification C1->C2

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Solubility of 4-Iodo-3-nitrobenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-iodo-3-nitrobenzonitrile, a crucial parameter for its application in research and drug development. While specific quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide furnishes a detailed protocol for its experimental determination. Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₃IN₂O₂.[1][2] Its structure, featuring a nitrile group, a nitro group, and an iodine atom on a benzene ring, makes it a valuable intermediate in organic synthesis. These functional groups influence its polarity and, consequently, its solubility in various solvents. In the realm of drug discovery, precise knowledge of a compound's solubility is fundamental to designing effective delivery systems and ensuring bioavailability.

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

  • Insoluble in Water : As is typical for many non-polar organic compounds, it has very low solubility in aqueous solutions.[1][3]

  • Soluble in Common Organic Solvents : It is reported to be soluble in halogenated hydrocarbons such as dichloromethane and chloroform.[1][3]

A more detailed, quantitative understanding requires experimental determination.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. To address this, the following sections provide a detailed experimental protocol to enable researchers to generate this critical data. The table below is presented as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
DichloromethaneTBDTBDTBD
ChloroformTBDTBDTBD
AcetoneTBDTBDTBD
Ethyl AcetateTBDTBDTBD
MethanolTBDTBDTBD
EthanolTBDTBDTBD
TBD = To Be Determined

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This is followed by a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification.

  • This compound (high purity, >98%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

Part A: Sample Preparation (Shake-Flask Method)

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid.

    • To each vial, add a known volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

Part B: Quantification by HPLC

  • Preparation of Standard Solutions :

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations to construct a calibration curve.

  • HPLC Analysis :

    • Set up the HPLC system with an appropriate mobile phase and flow rate. For a non-polar compound like this compound on a C18 column, a mobile phase of acetonitrile and water is common.

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solutions.

    • Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Calculation of Solubility :

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Shake at constant temperature (e.g., 24-48h) C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate for analysis F->G I Analyze standards and sample by HPLC G->I H Prepare standard solutions H->I J Calculate solubility from calibration curve I->J

Figure 1. Experimental workflow for solubility determination.

Signaling Pathways

Currently, there is no readily available scientific literature that implicates this compound in specific biological signaling pathways. Its primary application appears to be as a chemical intermediate in the synthesis of more complex molecules.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, this guide provides researchers, scientists, and drug development professionals with a robust experimental framework to determine this essential physicochemical property. The detailed shake-flask protocol and HPLC quantification method described herein will enable the generation of reliable and accurate solubility data, which is indispensable for the effective utilization of this compound in further research and development endeavors.

References

Technical Guide: Physicochemical Properties of 4-Iodo-3-nitrobenzonitrile with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of 4-iodo-3-nitrobenzonitrile, with a specific emphasis on its melting point. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a substituted aromatic compound containing iodine, a nitro group, and a nitrile group. These functional groups contribute to its reactivity and physical properties.

Data Presentation

The following table summarizes the key quantitative data for this compound. It is important to note the variability in the reported melting point, which may be attributed to differences in purity or experimental conditions.

PropertyValueSource
Molecular Formula C₇H₃IN₂O₂[1][2][3]
Molecular Weight 274.02 g/mol [1][3][4]
Melting Point 155 - 159 °C[1]
138 - 142 °C[2]
Appearance Yellowish-to-off-white solid[1][2]
Solubility in Water Insoluble[1][2]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform[1][2]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical physical property that provides information about its identity and purity. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities. The following is a standard protocol for determining the melting point of a compound like this compound using a capillary melting point apparatus.

Materials and Equipment
  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

  • Mortar and pestle

  • Spatula

  • Safety glasses and lab coat

Procedure
  • Sample Preparation:

    • Ensure the this compound sample is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the crystalline sample into a mortar and gently grind it into a fine powder using a pestle.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid (2-3 mm in height) is collected at the bottom.

    • To pack the sample tightly at the bottom of the capillary, drop the tube through a long, vertical glass tube, allowing it to bounce on a hard surface. Repeat this process several times.

  • Apparatus Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Melting Point Measurement:

    • Rapid Heating (Initial Run): For an unknown sample, it is advisable to perform a rapid heating run to get an approximate melting range. Set the heating rate to a high value (e.g., 10-20 °C/min).

    • Slow Heating (Accurate Measurement): Once an approximate range is known, prepare a new sample. Heat the apparatus rapidly to about 20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

  • Data Recording:

    • Record the melting point range. For pure this compound, a narrow range is expected.

    • Repeat the measurement with a second sample to ensure reproducibility.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a chemical compound.

MeltingPointWorkflow start Start prep_sample Sample Preparation (Dry and Grind) start->prep_sample pack_capillary Pack Capillary Tube prep_sample->pack_capillary setup_apparatus Setup Melting Point Apparatus pack_capillary->setup_apparatus rapid_heat Rapid Heating (Approximate Range) setup_apparatus->rapid_heat First Run slow_heat Slow Heating (1-2 °C/min) setup_apparatus->slow_heat Second Run rapid_heat->slow_heat Known Approx. MP observe Observe Melting slow_heat->observe record Record Melting Range observe->record end End record->end

Caption: Workflow for Melting Point Determination.

References

A Technical Guide to 4-Iodo-3-nitrobenzonitrile: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Iodo-3-nitrobenzonitrile, a key intermediate in various synthetic applications. The document details its appearance, and color, and summarizes its key quantitative data. Furthermore, a plausible experimental protocol for its synthesis is presented, based on established chemical transformations of analogous compounds.

Physicochemical Properties

This compound is a solid compound at room temperature. Its appearance is consistently reported as a yellowish to off-white or yellow solid.[1][2]

Table 1: Summary of Quantitative Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₃IN₂O₂[1][3][4][5]
Molecular Weight 274.02 g/mol [3][4]
Appearance Solid, Yellowish to off-white, Yellow solid[1][2]
Melting Point 138 - 159 °C[1][2]
Solubility Insoluble in water; Soluble in dichloromethane and chloroform[1][2]
Purity Typically ≥95%[1][4][6]

Note: A range is provided for the melting point as different sources report slightly different values, which can be attributed to the purity of the compound.

Synthesis of this compound

A likely synthetic route to this compound involves a Sandmeyer-type reaction starting from an appropriately substituted aniline, followed by the conversion of a functional group to the nitrile. A plausible precursor is 4-amino-3-nitrobenzoic acid. The overall synthesis can be conceptualized in two main stages:

  • Diazotization of 4-amino-3-nitrobenzoic acid and subsequent iodination to form 4-iodo-3-nitrobenzoic acid.

  • Conversion of the carboxylic acid group of 4-iodo-3-nitrobenzoic acid to the nitrile, yielding the final product.

Synthesis_Workflow A 4-Amino-3-nitrobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, HCl 2. 0-5 °C C 4-Iodo-3-nitrobenzoic Acid B->C KI D This compound C->D Amidation then Dehydration (e.g., SOCl₂, then P₂O₅ or similar)

A plausible synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and provide a general methodology for the synthesis of this compound.

3.1. Synthesis of 4-Iodo-3-nitrobenzoic Acid

This procedure is adapted from the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid.

  • Diazotization:

    • In a reaction vessel, suspend 4-amino-3-nitrobenzoic acid in an aqueous solution of a strong acid (e.g., hydrochloric acid).

    • Cool the mixture to 0-5 °C using an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination:

    • In a separate vessel, prepare an aqueous solution of potassium iodide (KI).

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.

    • Allow the reaction mixture to stir and gradually warm to room temperature. Nitrogen gas evolution will be observed.

    • The solid precipitate of 4-iodo-3-nitrobenzoic acid is then collected by vacuum filtration, washed with cold water, and dried.

3.2. Conversion of 4-Iodo-3-nitrobenzoic Acid to this compound

This is a general two-step procedure for converting a carboxylic acid to a nitrile.

  • Amidation:

    • Convert the 4-iodo-3-nitrobenzoic acid to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF).

    • The resulting crude acid chloride is then carefully reacted with an excess of aqueous ammonia to form 4-iodo-3-nitrobenzamide.

  • Dehydration of the Amide:

    • The 4-iodo-3-nitrobenzamide is then dehydrated to yield the final product, this compound. This can be achieved using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride.

    • The reaction is typically heated, and the crude product is then purified, for example, by recrystallization or column chromatography.

3.3. Analytical Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the aromatic protons and carbons, as well as the carbon of the nitrile group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the region of 2200-2260 cm⁻¹ and strong absorptions corresponding to the nitro group (NO₂) asymmetric and symmetric stretches.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature values. A sharp melting point range is indicative of high purity.

References

Technical Guide to the Safety Data for 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 4-Iodo-3-nitrobenzonitrile, a chemical intermediate used in various research and development applications. The following sections detail its physical and chemical properties, known hazards, and recommended safety protocols, presented in a format designed for technical professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper handling, storage, and experimental design.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₃IN₂O₂[1][2]
Molecular Weight 274.02 g/mol [1][2]
Appearance Yellowish to off-white solid[3]
Melting Point 155 - 159 °C[3]
Boiling Point Decomposes before boiling[4]
Solubility in Water Insoluble[3][4]
Solubility in Organic Solvents Soluble in common organic solvents like dichloromethane and chloroform[3][4]
Purity Typically ≥98%[2]
Storage Store at 4°C, protected from light in a tightly closed container.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Table 2: GHS Hazard Classification

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1]

Experimental Protocols for Toxicity Assessment

While specific toxicological studies for this compound are not publicly available, the following are detailed methodologies based on OECD guidelines for assessing the acute toxicity of a chemical substance.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to assess the oral toxicity of a substance with the use of a minimal number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted overnight (withholding food but not water) before administration of the test substance.

  • Dose Administration: The substance is administered in a single dose by oral gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000 mg/kg body weight) based on a preliminary sighting study.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

  • Endpoint: The test allows for the identification of a dose causing evident toxicity and can be used to classify the substance according to its acute oral toxicity.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test determines the toxic effects of a substance applied to the skin.

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animals.

  • Dose Application: The test substance is applied uniformly over an area of not less than 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure Duration: The substance is typically left in contact with the skin for 24 hours.

  • Observation: Animals are observed for signs of skin irritation (erythema and edema) at the site of application and for systemic toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The study provides information on the dermal irritation potential and systemic toxicity following dermal exposure.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This study assesses the toxicity of a substance upon inhalation.

  • Animal Selection: Young adult rats are the preferred species.

  • Exposure Method: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or head-only exposure chamber for a defined period (typically 4 hours).

  • Concentration: At least three concentrations are tested, with the highest concentration expected to result in some mortality.

  • Observation: Animals are monitored for clinical signs of toxicity during and after exposure. Observations continue for at least 14 days post-exposure. Body weights are recorded, and a full necropsy is performed on all animals at the end of the study.

  • Endpoint: The LC50 (median lethal concentration) is determined, along with other observed toxic effects.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Safe_Handling_Workflow cluster_preparation Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Consult Safety Data Sheet (SDS) prep1->prep2 prep3 Designate Work Area in Fume Hood prep2->prep3 ppe1 Wear Nitrile Gloves ppe2 Wear Chemical Safety Goggles ppe1->ppe2 ppe3 Wear Lab Coat ppe2->ppe3 hand1 Work within a certified Chemical Fume Hood hand2 Avoid generating dust hand1->hand2 hand3 Use appropriate tools (spatula, etc.) hand2->hand3 hand4 Keep container tightly closed when not in use hand3->hand4 disp1 Collect waste in a labeled, sealed container disp2 Dispose of as hazardous chemical waste disp1->disp2

Caption: Workflow for the safe handling of this compound.

Emergency Procedures Workflow

Emergency_Procedures cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident skin1 Immediately remove contaminated clothing start->skin1 Skin eye1 Immediately flush eyes with plenty of water for at least 15 minutes start->eye1 Eye inhale1 Move person to fresh air start->inhale1 Inhalation ingest1 Do NOT induce vomiting start->ingest1 Ingestion skin2 Wash skin with plenty of soap and water for at least 15 minutes skin1->skin2 skin3 Seek medical attention skin2->skin3 eye2 Remove contact lenses, if present and easy to do eye1->eye2 eye3 Seek immediate medical attention eye2->eye3 inhale2 If not breathing, give artificial respiration inhale1->inhale2 inhale3 Seek immediate medical attention inhale2->inhale3 ingest2 Rinse mouth with water ingest1->ingest2 ingest3 Seek immediate medical attention ingest2->ingest3

References

An In-depth Technical Guide to the Physical Characteristics of 1-cyano-3-nitro-4-iodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 1-cyano-3-nitro-4-iodobenzene, a compound of interest in various research and development applications. This document compiles available data, presents standardized experimental protocols for its characterization, and offers a logical workflow for these procedures.

Core Physical Characteristics

1-cyano-3-nitro-4-iodobenzene, also known by its synonym 4-Iodo-3-nitrobenzonitrile, is a yellow solid organic compound.[1] Its chemical structure combines a benzene ring with cyano, nitro, and iodo functional groups, contributing to its specific physical and chemical properties.

Quantitative Data Summary

The following table summarizes the available quantitative data for 1-cyano-3-nitro-4-iodobenzene.

Physical PropertyValueSource(s)
Molecular Formula C₇H₃IN₂O₂[2][3]
Molecular Weight 274.02 g/mol [2][3]
Appearance Yellow solid[1]
Melting Point 138 - 142 °C[1]
Boiling Point Decomposes before boiling[1]
Density Data not consistently available
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in dichloromethane and chloroform[1]

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physical characteristics of 1-cyano-3-nitro-4-iodobenzene.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the crystalline 1-cyano-3-nitro-4-iodobenzene is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small sample (2-3 mm in height).

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Assessment of Thermal Stability (Decomposition)

Objective: To characterize the thermal decomposition of the compound, as it is reported to decompose before boiling.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 1-cyano-3-nitro-4-iodobenzene is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10 °C/minute) under a controlled atmosphere (typically nitrogen or air).

  • Analysis: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is programmed with a specific temperature ramp.

  • Analysis: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

  • Data Interpretation: Exothermic or endothermic peaks on the DSC thermogram indicate thermal events such as melting or decomposition. For 1-cyano-3-nitro-4-iodobenzene, a significant exothermic peak following melting would confirm and characterize its decomposition.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology: Qualitative Assessment

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

  • Procedure: A small, measured amount of 1-cyano-3-nitro-4-iodobenzene (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

Determination of Density

Objective: To determine the mass per unit volume of the solid compound.

Methodology: Gas Pycnometry

  • Principle: This non-destructive method determines the volume of the solid by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated chamber.

  • Sample Preparation: A known mass of the solid sample is placed in the sample chamber.

  • Measurement: The instrument introduces a known quantity of helium gas into the chamber and measures the resulting pressure. The volume of the solid is calculated based on the ideal gas law.

  • Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound such as 1-cyano-3-nitro-4-iodobenzene.

G cluster_0 Initial Characterization cluster_1 Thermal Properties cluster_2 Physical Constants cluster_3 Data Compilation and Reporting start Obtain Pure Sample of 1-cyano-3-nitro-4-iodobenzene appearance Visual Inspection for Appearance (Color, Form) start->appearance melting_point Melting Point Determination (Capillary Method) appearance->melting_point tga Thermogravimetric Analysis (TGA) for Decomposition Profile melting_point->tga dsc Differential Scanning Calorimetry (DSC) for Thermal Events tga->dsc solubility Solubility Testing (in various solvents) dsc->solubility density Density Measurement (Gas Pycnometry) solubility->density compile_data Compile all Physical Data into a Standardized Format density->compile_data report Generate Technical Data Sheet / Whitepaper compile_data->report

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Iodo-3-nitrobenzonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of expected spectroscopic values derived from established principles of spectroscopy and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to assist researchers in their laboratory work.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C₇H₃IN₂O₂[1][2] Molecular Weight: 274.02 g/mol [1][2] CAS Number: 101420-79-5[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its functional groups (nitrile, nitro, aromatic ring, and iodo substituent) and comparison with similar molecules.

Infrared (IR) Spectroscopy
Functional Group **Expected Absorption Range (cm⁻¹) **Vibration Mode
Aromatic C-H3100-3000Stretching[3][4]
Nitrile (C≡N)2240-2220Stretching[5]
Nitro (NO₂)1550-1530 and 1360-1340Asymmetric and Symmetric Stretching
Aromatic C=C1600-1450In-ring Stretching[3][4]
C-I600-500Stretching
C-N1350-1000Stretching
Aromatic C-H Bending900-675Out-of-plane ("oop")[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.2 - 8.4d~2
H-57.9 - 8.1d~8-9
H-67.6 - 7.8dd~8-9, ~2

¹³C NMR (Carbon NMR)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Carbon Expected Chemical Shift (δ, ppm)
C-CN115-120
C-NO₂148-152
C-I90-100
C-H (Aromatic)125-140
C-CN (Quaternary)110-120
Mass Spectrometry (MS)
Ion Expected m/z Notes
[M]⁺274Molecular Ion
[M-NO₂]⁺228Loss of nitro group
[M-I]⁺147Loss of iodine
[C₆H₃N-CN]⁺101Fragmentation of the ring

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and requiring minimal sample. A small amount of the solid is placed directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup:

    • The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition:

    • The prepared sample is placed in the spectrometer's sample holder.

    • The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

  • Instrument Setup:

    • The NMR tube is placed in the spectrometer's probe.

    • The magnetic field is shimmed to achieve homogeneity, which is crucial for high-resolution spectra.

    • The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • ¹H NMR: A one-pulse experiment is typically used. Key parameters such as the pulse angle, acquisition time, and relaxation delay are set.

    • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • The chemical shifts are referenced to the solvent peak or TMS.

    • For ¹H NMR, the integrals of the peaks are calculated to determine the relative number of protons. The splitting patterns (multiplicity) and coupling constants are analyzed to deduce the connectivity of the protons.[7][8]

Mass Spectrometry (MS) Protocol
  • Sample Preparation:

    • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[9]

    • This solution is then further diluted to the low µg/mL or ng/mL range, depending on the sensitivity of the instrument and the ionization method used.[9]

  • Ionization:

    • Electron Impact (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This is a "hard" ionization technique that often leads to extensive fragmentation, providing structural information.[10]

    • Electrospray Ionization (ESI): The sample solution is sprayed through a charged capillary, forming fine droplets from which ions are desorbed. This is a "soft" ionization technique that typically produces the molecular ion with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The ions are separated based on their mass-to-charge (m/z) ratio.[11]

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to confirm the molecular weight and elucidate the structure of the compound.[12]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, mp) Purification->Purity_Check IR IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-3-nitrobenzonitrile. This reaction is a valuable tool for the synthesis of 4-aryl-3-nitrobenzonitrile derivatives, which are important intermediates in the development of various pharmaceutical compounds. The electron-withdrawing nature of the nitrile and nitro groups on the aromatic ring influences the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields.

Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[2] The products of these reactions, biaryls, are common structural motifs in many biologically active molecules and pharmaceutical drugs.

The catalytic cycle of the Suzuki coupling involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the biaryl product and regenerate the palladium(0) catalyst.

Experimental Protocols

This section provides detailed protocols for the Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for similar substrates, such as 4-iodobenzonitrile and other aryl halides bearing electron-withdrawing groups.

General Procedure for Suzuki Coupling of this compound:

A variety of palladium catalysts, bases, and solvent systems can be employed for the Suzuki coupling of this compound. The following table summarizes typical reaction conditions that can serve as a starting point for optimization.

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd(OAc)₂ (Palladium(II) acetate) with a ligand (e.g., SPhos)
Catalyst Loading 1-5 mol%1-5 mol%1-3 mol%
Base K₂CO₃ (Potassium carbonate)Cs₂CO₃ (Cesium carbonate)K₃PO₄ (Potassium phosphate)
Base Stoichiometry 2.0 - 3.0 equivalents2.0 - 3.0 equivalents2.0 - 3.0 equivalents
Solvent System Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMF (Dimethylformamide)
Arylboronic Acid 1.1 - 1.5 equivalents1.1 - 1.5 equivalents1.1 - 1.5 equivalents
Temperature 80 - 100 °C90 - 110 °C80 - 100 °C
Reaction Time 4 - 12 hours6 - 18 hours2 - 8 hours
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)

Detailed Experimental Protocol (using Condition 1 as an example):

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-nitrobenzonitrile.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of aryl halides with structural similarities to this compound, demonstrating the general applicability of this reaction.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrile4-Formylphenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specified97[3]
4-IodobenzonitrilePhenylboronic acid5-Pd complex (0.6)K₂CO₃DMF/H₂O (1:1)rtNot specifiedHigh[4]
4-IodoanisolePhenylboronic acidC-SH-Pd (1.4)K₂CO₃EtOH1004High[5]
Iodobenzene4-Methylphenylboronic acidPd on Hydroxyapatite (0.034)Not specifiedNot specifiedNot specifiedNot specifiedHigh TON[6]

Visualizations

Diagram of the Suzuki Coupling Catalytic Cycle:

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' (L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine Reactants: This compound, Arylboronic acid, Base inert Establish Inert Atmosphere start->inert reagents Add Catalyst and Solvents inert->reagents heat Heat and Stir reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Column Chromatography) extract->purify end Characterize Product (NMR, MS, etc.) purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 4-iodo-3-nitrobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of three distinct functional groups—a nitrile, a nitro group, and an iodine atom—that can be selectively manipulated to generate a diverse array of complex molecules. The electron-withdrawing nature of the nitro and nitrile groups enhances the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for cross-coupling reactions.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination. While specific literature examples for all of these reactions with this compound are limited, the provided protocols are based on well-established procedures for analogous aryl iodides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Quantitative Data (Representative Examples with Analogous Aryl Iodides)

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (2)-K₂CO₃Toluene/EtOH/H₂O801295
21-Iodo-4-nitrobenzene4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
34-IodobenzonitrileThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃DME851888

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask/vial, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., a mixture of toluene, ethanol, and water or 1,4-dioxane).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. With this compound, this reaction can be employed to introduce vinyl groups, which are valuable handles for further synthetic transformations.

Quantitative Data (Representative Examples with Analogous Aryl Iodides)

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile801690
21-Iodo-4-nitrobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMF1002485
34-Iodobenzonitrile1-OcteneHerrmann's catalyst (1)-K₂CO₃NMP1201278

Experimental Protocol: General Procedure for Heck Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Addition of Reagents: Add the alkene (1.5 equiv.), the base (e.g., triethylamine, 2.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and, if necessary, a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is particularly useful for the synthesis of rigid molecular scaffolds.

Quantitative Data (Representative Examples with Analogous Aryl Iodides)

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT696
21-Iodo-4-nitrobenzene1-HeptynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene501289
34-IodobenzonitrileTrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)PiperidineDMF60891

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, as indicated by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction provides a direct route to N-substituted anilines.

Quantitative Data (Representative Examples with Analogous Aryl Iodides)

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001898
21-Iodo-4-nitrobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102485
34-IodobenzonitrileBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH901691

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 90-110 °C) for the required time.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Materials & Reagents cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Aryl_Halide This compound Combine Combine Reactants in Schlenk Flask Aryl_Halide->Combine Coupling_Partner Organoboron / Alkene / Alkyne / Amine Coupling_Partner->Combine Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Pd_Catalyst->Combine Ligand Ligand (optional) (e.g., Phosphine) Ligand->Combine Base Base (e.g., K₂CO₃, Et₃N, NaOtBu) Base->Combine Solvent Anhydrous, Degassed Solvent Solvent->Combine Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Combine->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor Monitor Reaction Progress (TLC, LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench_Extract Quench and Extract with Organic Solvent Cool->Quench_Extract Wash_Dry Wash and Dry Organic Layer Quench_Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final Coupled Product Purify->Final_Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX  + Ar-I OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R'      L₂ ArPdX->ArPdR + R'-M Transmetal Transmetalation (or equivalent step) ArPdR->Pd0 Product Ar-R' ArPdR->Product MX M-X ArPdR->MX RedElim Reductive Elimination ArX Ar-I (this compound) R_Source R'-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols for 4-Iodo-3-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-3-nitrobenzonitrile is a versatile aromatic building block with significant potential in medicinal chemistry. Its unique substitution pattern, featuring an iodine atom, a nitro group, and a nitrile moiety, offers multiple reaction sites for chemical modification. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, while the iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These characteristics make this compound an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications, particularly in the development of enzyme inhibitors.

This document provides detailed application notes on the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. It includes a detailed experimental protocol for a key synthetic transformation and summarizes the biological significance of this scaffold.

Application in the Synthesis of PARP Inhibitors

The this compound scaffold is particularly relevant in the design and synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair mechanisms.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2][3]

The structural motif of a substituted benzamide is a common feature in many potent PARP inhibitors. The this compound can be readily converted to the corresponding 4-substituted-3-aminobenzamide core, which is a key pharmacophore for interaction with the PARP active site.

Proposed Synthetic Application: Synthesis of a PARP Inhibitor Core

A key transformation in the synthesis of PARP inhibitors from this compound is the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position. This is typically followed by the reduction of the nitro group to an amine and subsequent derivatization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of this compound should be approximately 0.1-0.2 M.

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-aryl-3-nitrobenzonitrile.

Data Presentation

While direct quantitative data for compounds synthesized from this compound is not extensively available in the public domain, the following table presents representative inhibitory activities of known PARP inhibitors that share a similar structural scaffold, highlighting the potential of this chemical class.

Compound IDTargetIC₅₀ (nM)Cell LineReference
OlaparibPARP-15-[4]
RucaparibPARP-11.4-[5]
NiraparibPARP-13.8-[6]
TalazoparibPARP-10.57-[5]
S7 PARP-13.61MCF-7[4]
S2 PARP-14.06MCF-7[4]

This table is for illustrative purposes to show the potency of related PARP inhibitors.

Visualizations

Signaling Pathway

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Nuclear Proteins PARP->PARylation BER Base Excision Repair (BER) PARylation->BER DNA_Repair DNA Repair BER->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., derived from This compound) PARP_Inhibitor->PARP

Caption: PARP Inhibition in DNA Single-Strand Break Repair.

Experimental Workflow

Suzuki_Workflow Start Start Materials: This compound Arylboronic acid Reaction_Setup Reaction Setup: - Add reactants, catalyst, ligand, base - Purge with inert gas Start->Reaction_Setup Solvent_Addition Solvent Addition: - Anhydrous 1,4-Dioxane - Degassed Water Reaction_Setup->Solvent_Addition Heating Heating: 100 °C, 4-12 h Solvent_Addition->Heating Monitoring Reaction Monitoring: TLC or LC-MS Heating->Monitoring Workup Work-up: - Cool to RT - Dilute with water Monitoring->Workup Extraction Extraction: Ethyl Acetate Workup->Extraction Washing Washing: Water and Brine Extraction->Washing Drying Drying and Concentration: Na₂SO₄, Rotary Evaporation Washing->Drying Purification Purification: Flash Column Chromatography Drying->Purification Product Final Product: 4-Aryl-3-nitrobenzonitrile Purification->Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Logical Relationship

Scaffold_to_Drug Scaffold This compound (Starting Material) Intermediate 4-Aryl-3-nitrobenzonitrile (Key Intermediate) Scaffold->Intermediate Suzuki Coupling Core 4-Aryl-3-aminobenzamide (Pharmacophore Core) Intermediate->Core Nitro Reduction & Nitrile Hydrolysis Drug_Candidate Potent and Selective PARP Inhibitor (Drug Candidate) Core->Drug_Candidate Further Derivatization

Caption: Synthetic strategy from scaffold to drug candidate.

References

4-Iodo-3-nitrobenzonitrile: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 4-Iodo-3-nitrobenzonitrile is a valuable and highly reactive intermediate in organic synthesis, serving as a crucial building block for a diverse range of complex molecules. Its unique trifunctional structure, featuring iodo, nitro, and nitrile groups, offers multiple reaction sites for derivatization, making it particularly useful in the development of novel therapeutic agents and other functional organic materials. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, with a focus on its application in the synthesis of kinase and PARP inhibitors.

Applications in Organic Synthesis

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of aryl, alkynyl, and vinyl groups, respectively, at the 4-position of the benzonitrile ring. The presence of the electron-withdrawing nitro and nitrile groups can influence the reactivity of the aryl iodide, often facilitating oxidative addition to the palladium catalyst.

Key Applications:
  • Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of arylboronic acids or esters to generate substituted biphenyl compounds, which are common scaffolds in medicinal chemistry.

  • Formation of Arylalkynes through Sonogashira Coupling: The Sonogashira coupling enables the direct connection of a terminal alkyne to the aryl ring of this compound. The resulting arylalkynes are versatile intermediates that can be further elaborated into more complex structures, including heterocyclic compounds.

  • Vinylation via the Heck Reaction: The Heck reaction provides a means to introduce vinyl groups by coupling with alkenes. This reaction is instrumental in the synthesis of substituted styrenes and other vinylarenes from this compound.

  • Precursor to Bioactive Molecules: The functional groups of this compound can be readily transformed. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the nitro group can be reduced to an amine. These transformations open up pathways to a wide array of pharmacologically active molecules, including PARP and kinase inhibitors.

Application in the Synthesis of PARP Inhibitors

A notable application of a derivative of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. For instance, the corresponding amide, 4-iodo-3-nitrobenzamide, is known as iniparib.[1][2][3][4][5] PARP inhibitors are a class of anticancer drugs that target the DNA repair pathway.[1][6][7][8]

The diagram below illustrates a simplified workflow for the synthesis of 4-iodo-3-nitrobenzamide from this compound, a key step towards PARP inhibitors like iniparib.

Synthesis of 4-Iodo-3-nitrobenzamide A This compound B Hydrolysis A->B e.g., H2SO4/H2O C 4-Iodo-3-nitrobenzoic acid B->C D Amidation C->D e.g., SOCl2, then NH4OH E 4-Iodo-3-nitrobenzamide (Iniparib) D->E

Caption: Synthetic workflow from this compound to 4-iodo-3-nitrobenzamide.

The following diagram illustrates the simplified PARP-1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Simplified PARP-1 Signaling Pathway and Inhibition cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition A DNA Single-Strand Break (SSB) B PARP-1 Activation A->B C PAR Chain Synthesis B->C G Inhibition of PARP-1 B->G D Recruitment of DNA Repair Proteins (e.g., XRCC1) C->D E SSB Repair D->E F PARP Inhibitor (e.g., Iniparib derivative) F->G H Accumulation of SSBs G->H I Conversion to Double-Strand Breaks (DSBs) during replication H->I J Cell Death in HR-deficient (e.g., BRCA mutant) cells (Synthetic Lethality) I->J

Caption: PARP-1 pathway in DNA repair and its inhibition.

Experimental Protocols

The following are representative protocols for key reactions involving this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-nitrobenzonitriles

This protocol describes a typical Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

ParameterValue
Reactants
This compound1.0 mmol
Arylboronic acid1.2 mmol
Catalyst System
Palladium(II) acetate (Pd(OAc)₂)0.03 mmol
SPhos0.06 mmol
Base
Potassium carbonate (K₂CO₃)2.5 mmol
Solvent
1,4-Dioxane/Water4:1 (v/v)
Reaction Conditions
Temperature100 °C
Time4-12 h
Typical Yield 70-95%

Procedure:

  • To a flame-dried sealed tube or microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of approximately 0.1-0.2 M of the aryl iodide.

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The following diagram outlines the experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling Workflow A 1. Add Reactants & Catalyst to Reaction Vessel B 2. Purge with Inert Gas A->B C 3. Add Solvents B->C D 4. Heat Reaction Mixture C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Work-up: - Quench with water - Extract with organic solvent E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Recrystallization method for purifying 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the purification of 4-Iodo-3-nitrobenzonitrile is recrystallization, a technique that leverages differences in solubility between the compound of interest and impurities in a given solvent system. This process involves dissolving the crude material in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind. Proper solvent selection is critical for successful recrystallization, aiming for high solubility at elevated temperatures and low solubility at cooler temperatures.

Application Notes

For this compound, a pale yellow to off-white solid, a mixed solvent system is often effective. Given its general insolubility in water and solubility in common organic solvents like dichloromethane and chloroform, a polar organic solvent paired with a non-polar anti-solvent can yield high-purity crystals.[1][2] A methanol-water system, which has been successfully used for the recrystallization of the structurally similar 4-iodo-3-nitrobenzamide, is a promising choice.[3]

Potential impurities in crude this compound may include starting materials from its synthesis, such as 4-amino-3-nitrobenzoic acid, or side-products like related halogenated compounds.[3][4] Recrystallization is an efficient method for removing these types of impurities. The ideal recrystallization process will result in the formation of well-defined crystals, indicating a high degree of purity. The melting point of the purified compound is expected to be in the range of 138-159°C; a sharp melting point range is indicative of high purity.[1][2]

Quantitative Data Summary

The following table outlines the typical parameters for the recrystallization of this compound. Note that the optimal solvent ratio and recovery will vary depending on the purity of the starting material.

ParameterValueNotes
Starting MaterialCrude this compoundPurity can range from 90-98%
Solvent SystemMethanol/WaterA common and effective system for this class of compounds
Approximate Solvent Ratio (Methanol:Water)3:1 to 4:1 (v/v)To be optimized based on crude purity
Dissolution Temperature~65°C (Boiling point of Methanol)Ensure complete dissolution of the crude solid
Crystallization TemperatureRoom temperature, then 0-4°CSlow cooling is crucial for pure crystal formation
Expected Recovery80-95%Dependent on the initial purity and careful technique
Purity of Final Product>99%As determined by HPLC or other analytical methods

Experimental Protocol

This protocol details the steps for the purification of this compound using the recrystallization method with a methanol-water solvent system.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot methanol required to completely dissolve the solid. Heat the mixture on a hotplate to the boiling point of methanol (~65°C) with stirring.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol-water solution (in the same ratio used for recrystallization) to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals on a watch glass, preferably in a vacuum oven at a low temperature (~40-50°C) to remove all traces of solvent.

  • Analysis:

    • Determine the melting point of the dried crystals and, if desired, further assess purity using techniques such as HPLC or NMR.

Visualizations

Recrystallization_Workflow cluster_setup Setup cluster_process Process cluster_output Output A Crude this compound D Dissolve in Hot Methanol A->D B Methanol B->D C Erlenmeyer Flask C->D E Hot Filtration (Optional) D->E If insoluble impurities F Slow Cooling to Room Temperature D->F No insoluble impurities E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I L Mother Liquor (Impurities) H->L J Drying I->J K Purified this compound Crystals J->K

Caption: Workflow for the recrystallization of this compound.

Solvent_Selection_Logic Start Start: Crude Compound SolventScreen Screen Solvents Start->SolventScreen HighSolubilityHot High Solubility at High Temp? SolventScreen->HighSolubilityHot LowSolubilityCold Low Solubility at Low Temp? HighSolubilityHot->LowSolubilityCold Yes BadSolvent Unsuitable Solvent HighSolubilityHot->BadSolvent No GoodSolvent Suitable Solvent System LowSolubilityCold->GoodSolvent Yes LowSolubilityCold->BadSolvent No

Caption: Logical diagram for selecting an appropriate recrystallization solvent.

References

Application Note: High-Purity Isolation of 4-Iodo-3-nitrobenzonitrile via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-3-nitrobenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique molecular structure, featuring nitro and nitrile functional groups, makes it a valuable building block for the development of complex organic molecules. The purity of this intermediate is critical for the successful synthesis of downstream products, necessitating an efficient and reliable purification method. Flash column chromatography is a widely used technique for the purification of organic compounds, offering a balance of speed and resolution. This application note details a robust protocol for the purification of this compound using silica gel flash column chromatography.

Materials and Methods

The purification of this compound was performed using a standard flash chromatography setup. The stationary phase selected was silica gel (230-400 mesh), a common adsorbent for polar compounds. A gradient elution with a mobile phase consisting of hexane and ethyl acetate was employed to effectively separate the target compound from impurities.

Experimental Protocol

A detailed, step-by-step protocol for the column chromatography purification of this compound is provided below. This protocol is intended for researchers, scientists, and drug development professionals.

Detailed Experimental Protocol: Column Chromatography Purification of this compound

1. Materials and Equipment:

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase Solvents: n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Crude Sample: this compound (containing impurities)

  • Apparatus:

    • Glass chromatography column

    • Separatory funnel (for solvent reservoir)

    • Collection tubes/flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Beakers and Erlenmeyer flasks

    • Pipettes

2. Preparation of the Column:

  • A glass chromatography column is securely clamped in a vertical position.

  • A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.

  • A thin layer of sand is added on top of the cotton plug.

  • The required amount of silica gel is weighed out (typically 50-100 times the weight of the crude sample).

  • A slurry of the silica gel is prepared by mixing it with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • The slurry is carefully poured into the column, and the column is gently tapped to ensure even packing and remove any air bubbles.

  • The solvent is allowed to drain until it is just level with the top of the silica gel.

  • A thin layer of sand is added on top of the silica gel bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase).

  • The dissolved sample is carefully loaded onto the top of the silica gel column using a pipette.

  • The solvent from the sample is allowed to absorb into the silica gel until the liquid level is just at the top of the sand layer.

4. Elution and Fraction Collection:

  • The column is carefully filled with the initial mobile phase (95:5 Hexane:Ethyl Acetate).

  • The stopcock is opened, and the elution process is started. A constant flow rate is maintained.

  • A gradient elution is performed by gradually increasing the polarity of the mobile phase. The percentage of ethyl acetate is increased in steps (e.g., 90:10, 85:15, 80:20 Hexane:Ethyl Acetate).

  • Fractions of the eluent are collected in separate test tubes or flasks.

5. Monitoring the Separation:

  • The separation process is monitored by Thin Layer Chromatography (TLC).

  • Small spots of the collected fractions are applied to a TLC plate.

  • The TLC plate is developed in a chamber containing an appropriate solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • The developed TLC plate is visualized under a UV lamp (254 nm) to identify the fractions containing the purified product.

6. Isolation of the Purified Product:

  • Fractions containing the pure this compound (as determined by TLC) are combined.

  • The solvent is removed from the combined fractions using a rotary evaporator to yield the purified solid product.

  • The purity of the final product is confirmed by analytical techniques such as HPLC, NMR, and melting point determination.

Data Presentation

The following table summarizes the quantitative data from a typical purification of this compound using the protocol described above.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient Hexane:Ethyl Acetate (from 95:5 to 80:20)
Crude Sample Loaded 1.0 g
Silica Gel Amount 75 g
Elution Volume ~500 mL
Yield of Pure Product ~0.85 g (85%)
Purity (by HPLC) >98%

Mandatory Visualization

The experimental workflow for the purification of this compound by column chromatography is illustrated in the following diagram:

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Prepare Column (Clamp, Cotton Plug) pack_silica Pack Silica Gel Slurry prep_column->pack_silica add_sand Add Top Sand Layer pack_silica->add_sand load_sample Load Sample onto Column add_sand->load_sample dissolve_sample Dissolve Crude Sample dissolve_sample->load_sample start_elution Start Elution with 95:5 Hexane:EtOAc load_sample->start_elution gradient_elution Gradient Elution (Increase Polarity) start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product

Figure 1. Workflow for the purification of this compound.

The detailed protocol presented in this application note provides an effective method for the purification of this compound using silica gel flash column chromatography. The use of a hexane/ethyl acetate gradient elution allows for the efficient separation of the target compound from impurities, resulting in a high-purity product with a good yield. This method is suitable for use in research and development settings where high-purity intermediates are required for subsequent synthetic steps.

Applications of 4-Iodo-3-nitrobenzonitrile in the Synthesis of Substituted Benzonitriles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-iodo-3-nitrobenzonitrile as a versatile building block in the synthesis of a variety of substituted benzonitriles. The presence of the iodo, nitro, and nitrile functionalities allows for a range of chemical transformations, making it a valuable starting material in medicinal chemistry and materials science. Benzonitrile derivatives are integral to many pharmaceuticals, acting as enzyme inhibitors, receptor antagonists, and more.[1][2] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, influencing its reactivity in key cross-coupling and substitution reactions.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the reactive carbon-iodine bond. These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Benzonitriles

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an aryl halide with an organoboron compound.[5][6] This reaction is particularly useful for synthesizing 4-aryl-3-nitrobenzonitriles, which can be further modified, for instance, by reducing the nitro group to an amine, providing access to a wide array of functionalized biaryl amines.

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl iodides, which are applicable to this compound. Yields are expected to be high due to the activating effect of the nitro group.

Coupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-2M Na₂CO₃1,4-Dioxane/H₂O120 (MW)0.785-95[7]
4-Methoxyphenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄Toluene1001280-90[6]
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃THF/H₂O801675-90General Conditions
Pyridine-3-boronic acidPd(PPh₃)₂Cl₂ (3)-Cs₂CO₃DMF1101270-85[8]

Synthesis of 4-(4-methoxyphenyl)-3-nitrobenzonitrile

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 274 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[7]

  • Solvent Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous solution of sodium carbonate (2 mL).[7]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 40 minutes with stirring.[7]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer with brine (3 x 20 mL).[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products A This compound PdII Ar-Pd(II)-I A->PdII B Arylboronic Acid (R-B(OH)₂) Trans Ar-Pd(II)-R B->Trans Pd0 Pd(0) Pd0->PdII Oxidative Addition PdII->Trans Transmetalation (+ R-B(OH)₂ / Base) Trans->Pd0 Reductive Elimination C 4-Aryl-3-nitrobenzonitrile Trans->C

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzonitriles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is highly efficient for producing 4-alkynyl-3-nitrobenzonitriles, which are valuable precursors for synthesizing heterocycles and conjugated materials.

The table below outlines typical conditions for Sonogashira coupling reactions applicable to this compound.

Coupling PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)Triethylamine (TEA)THF25 (RT)490-98[9]
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)DiisopropylamineDMF60685-95[10]
1-Heptyne[DTBNpP]Pd(crotyl)Cl (2.5)None (Cu-free)TMPDMSO25 (RT)290-97[11]
3-EthynylpyridinePd(OAc)₂ (2)CuI (4)Cs₂CO₃Dioxane1001275-85General Conditions

Synthesis of 3-Nitro-4-(phenylethynyl)benzonitrile

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 274 mg), Pd(PPh₃)₂Cl₂ (0.05 mmol, 35 mg), and CuI (0.025 mmol, 5 mg).[9]

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) via syringe. Then, add triethylamine (2.0 mmol, 0.28 mL) followed by phenylacetylene (1.1 mmol, 0.12 mL).[9]

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Benzonitriles

The Buchwald-Hartwig amination is a palladium-catalyzed C-N cross-coupling reaction that has become a primary method for synthesizing aryl amines.[12][13][14] It allows for the coupling of this compound with a wide range of primary and secondary amines, yielding 4-amino-3-nitrobenzonitrile derivatives. These products are important scaffolds in medicinal chemistry, particularly as kinase inhibitors.[15]

Below are typical conditions for the Buchwald-Hartwig amination, adaptable for this compound.

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)Reference
MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1101885-95[8]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002480-90[8]
BenzylaminePd₂(dba)₃ (1.5)tBuDavePhos (3)NaOtBuTHF901288-96[15]
PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃t-Amyl alcohol1001682-92General Conditions

Synthesis of 4-Morpholino-3-nitrobenzonitrile

  • Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 274 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and K₃PO₄ (1.4 mmol, 297 mg).[8]

  • Reagent Addition: Evacuate and backfill the tube with argon (3 times). Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 0.105 mL).

  • Reaction: Seal the tube and heat the mixture to 110°C with vigorous stirring for 18-24 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-3-nitrobenzonitrile derivative.[15]

Cross_Coupling_Workflow Start Start: This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki: + Arylboronic Acid Coupling->Suzuki Sonogashira Sonogashira: + Terminal Alkyne Coupling->Sonogashira Buchwald Buchwald-Hartwig: + Amine Coupling->Buchwald Product_Aryl 4-Aryl-3-nitrobenzonitrile Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-3-nitrobenzonitrile Sonogashira->Product_Alkynyl Product_Amino 4-Amino-3-nitrobenzonitrile Buchwald->Product_Amino Further Further Functionalization (e.g., Nitro Reduction) Product_Aryl->Further Product_Alkynyl->Further Product_Amino->Further Final Diverse Substituted Benzonitrile Library Further->Final

Caption: Workflow for diversifying this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effects of the ortho-nitro group and para-cyano group make the ipso-carbon (the carbon attached to the iodine) highly electrophilic and susceptible to nucleophilic attack.[3][16][17] This allows for Nucleophilic Aromatic Substitution (SNAr) reactions, where the iodide is displaced by a variety of nucleophiles. This method provides a complementary, often palladium-free, route to substituted benzonitriles.

SNAr reactions are driven by strong nucleophiles and often require heat. The reactivity order of halogens in SNAr is F > Cl > Br > I, the opposite of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the leaving group departure.[3][17]

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide (NaOMe) | - | Methanol | 65 (Reflux) | 4 | 85-95 |[3] | | Sodium Thiophenoxide (NaSPh) | - | DMF | 100 | 2 | 90-98 | General Conditions | | Potassium Azide (KN₃) | - | DMSO | 120 | 6 | 70-80 | General Conditions | | Ammonia (aq.) | - | Ethanol | 150 (sealed tube) | 24 | 60-75 |[3] |

Synthesis of 4-Methoxy-3-nitrobenzonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 274 mg) in anhydrous methanol (10 mL).

  • Reagent Addition: Add sodium methoxide (1.5 mmol, 81 mg) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography if necessary.

SNAr_Mechanism Reactant This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition (Rate-determining) Product 4-Nu-3-nitrobenzonitrile + I⁻ Intermediate->Product Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Significance in Drug Discovery

The substituted benzonitriles synthesized from this compound are of significant interest to drug development professionals.

  • Kinase Inhibition: Many kinase inhibitors feature an aminopyrimidine or related heterocyclic core, often synthesized from functionalized anilines. The reduction of the nitro group in the synthesized 4-amino-3-nitrobenzonitrile derivatives provides a direct route to 3,4-diaminobenzonitriles, key precursors for such heterocyclic scaffolds.[15]

  • Receptor Modulation: The biaryl structures created via Suzuki coupling are prevalent in non-steroidal androgen receptor antagonists and aromatase inhibitors.[1]

  • Antimicrobial and Anticancer Activity: The nitroaromatic moiety itself is a known pharmacophore in various antimicrobial and anticancer agents.[18][19][20] The diverse substituents that can be introduced allow for the fine-tuning of biological activity and pharmacokinetic properties.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodo-3-nitrobenzonitrile with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-iodo-3-nitrobenzonitrile with a variety of boronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-3-nitrobenzonitrile derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The resulting biaryl nitrile compounds have shown significant potential as inhibitors of key signaling pathways implicated in cancer.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of reactants.

The reaction of this compound with boronic acids is of particular interest due to the biological significance of the resulting 4-aryl-3-nitrobenzonitrile products. The presence of the nitro group, an electron-withdrawing group, can influence the reactivity of the aryl iodide and may require specific catalytic systems for optimal results.

Reaction Mechanism and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with electronically deactivated substrates like this compound. For the coupling of nitroarenes, bulky and electron-rich phosphine ligands, such as SPhos, have been shown to be effective in promoting the reaction.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki-Miyaura coupling of an aryl iodide with structural similarity to this compound, showcasing the impact of boronic acid substituents on reaction efficiency. While specific data for this compound is limited in the public domain, the reaction of 2-iodonitrobenzene provides a valuable proxy.

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O (10:1)1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O (10:1)1001292
34-Trifluoromethylphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O (10:1)1001678
43-Thienylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O (10:1)1001481

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (Spherical-phos, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add degassed 1,4-dioxane and water in a 10:1 ratio to the flask. The typical concentration is 0.1 M with respect to the this compound.

  • Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-3-nitrobenzonitrile.

Experimental Workflow Diagram

G Experimental Workflow for Suzuki-Miyaura Coupling reagents 1. Add this compound, boronic acid, Pd(OAc)2, SPhos, and K3PO4 to a Schlenk flask. solvent 2. Add degassed dioxane/H2O. reagents->solvent reaction 3. Heat at 100 °C under inert atmosphere. solvent->reaction monitoring 4. Monitor progress by TLC or LC-MS. reaction->monitoring workup 5. Cool, dilute with EtOAc, and perform aqueous workup. monitoring->workup purification 6. Dry, concentrate, and purify by column chromatography. workup->purification product 7. Obtain pure 4-aryl-3-nitrobenzonitrile. purification->product

Caption: Workflow for the synthesis of 4-aryl-3-nitrobenzonitriles.

Applications in Drug Discovery and Signaling Pathway Modulation

The 4-aryl-3-nitrobenzonitrile scaffold is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1] The nitrile group can act as a hydrogen bond acceptor, while the biaryl structure allows for diverse substitutions to optimize binding to the kinase active site.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain biaryl nitrile compounds have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.

G Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 4-Aryl-3-nitrobenzonitrile Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Targeting EGFR and Src Kinase Signaling

Epidermal Growth Factor Receptor (EGFR) and Src are non-receptor tyrosine kinases that play critical roles in cell proliferation, survival, and metastasis. Their aberrant activation is common in various cancers. 4-Aryl-3-nitrobenzonitrile derivatives have been investigated as potential dual inhibitors of EGFR and Src kinases.

G Inhibition of EGFR and Src Signaling Pathways EGF EGF EGFR EGFR EGF->EGFR binds Src Src EGFR->Src activates RAS RAS EGFR->RAS Src->EGFR activates STAT3 STAT3 Src->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation STAT3->Proliferation Inhibitor 4-Aryl-3-nitrobenzonitrile Inhibitor->EGFR inhibits Inhibitor->Src inhibits

Caption: Dual inhibition of EGFR and Src signaling pathways.

Conclusion

The Suzuki-Miyaura coupling of this compound with boronic acids provides an efficient route to a class of compounds with significant therapeutic potential. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery. Further exploration of the substrate scope and optimization of reaction conditions, along with in-depth biological evaluation of the resulting 4-aryl-3-nitrobenzonitrile derivatives, will continue to advance their development as potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield in the synthesis of 4-iodo-3-nitrobenzonitrile. The primary synthetic route involves the diazotization of 4-amino-3-nitrobenzonitrile followed by a Sandmeyer-type iodination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method is the Sandmeyer-type reaction. This involves two main steps: the diazotization of the starting material, 4-amino-3-nitrobenzonitrile, to form a diazonium salt, followed by the introduction of iodine using a reagent like potassium iodide.

Q2: Why is temperature control so critical during the diazotization step?

Diazonium salts are notoriously unstable at higher temperatures. The diazotization reaction should be carried out at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the diazonium salt.[1][2] Uncontrolled temperature increases can lead to the formation of unwanted byproducts, such as phenols and tar-like substances, which significantly reduces the yield of the desired product.

Q3: Is a copper catalyst necessary for the iodination step in this Sandmeyer reaction?

Unlike many other Sandmeyer reactions (e.g., for chlorination or bromination), the iodination step with potassium iodide generally does not require a copper(I) catalyst. Iodide itself is a sufficiently strong reducing agent to facilitate the reaction.

Q4: What are the typical side products I might encounter in this synthesis?

Common side products can include:

  • 3-Nitro-4-hydroxybenzonitrile: Formed by the reaction of the diazonium salt with water if the temperature is not adequately controlled.

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted 4-amino-3-nitrobenzonitrile or other aromatic species.

  • Tar-like polymers: Resulting from the decomposition of the diazonium salt at elevated temperatures.

Q5: How can I monitor the progress of the reaction?

The completion of the diazotization step can be checked using starch-iodide paper. The presence of excess nitrous acid will result in a blue-black color. The evolution of nitrogen gas during the iodination step is also a visual indicator that the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product Incomplete diazotization.- Ensure the starting amine is fully dissolved before adding sodium nitrite.- Use a slight excess of sodium nitrite.- Test for the presence of excess nitrous acid with starch-iodide paper.
Premature decomposition of the diazonium salt.- Maintain the reaction temperature strictly between 0-5°C during diazotization and the addition of potassium iodide.- Use a properly calibrated thermometer.
Ineffective iodination.- Use a sufficient excess of potassium iodide.- Ensure the potassium iodide solution is added slowly to the cold diazonium salt solution.
Formation of a Dark, Tarry Precipitate High reaction temperature.- Improve cooling of the reaction vessel.- Add the sodium nitrite and potassium iodide solutions dropwise to control any exothermic processes.
Impurities in the starting material.- Recrystallize the 4-amino-3-nitrobenzonitrile before use.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the crude product using column chromatography on silica gel.- Wash the crude product thoroughly with a solution of sodium thiosulfate to remove any residual iodine.
Residual solvent.- Ensure the product is thoroughly dried under vacuum.
Incomplete Reaction (Starting Material Remains) Insufficient amount of sodium nitrite.- Increase the molar equivalent of sodium nitrite slightly (e.g., from 1.1 to 1.2 equivalents).
Insufficient reaction time for diazotization.- Extend the stirring time after the addition of sodium nitrite to ensure complete formation of the diazonium salt.

Experimental Protocols

The following is a detailed, adapted protocol for the synthesis of this compound based on the established synthesis of the analogous compound, 4-iodo-3-nitrobenzoic acid.[1]

Materials:

  • 4-amino-3-nitrobenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a reaction flask, suspend 4-amino-3-nitrobenzonitrile in a mixture of deionized water and concentrated hydrochloric acid.

    • Stir the mixture and cool it to 0-5°C in an ice-salt bath.

  • Diazotization:

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension, ensuring the temperature remains between 0-5°C.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure complete diazotization.

  • Iodination:

    • Prepare a solution of potassium iodide in deionized water.

    • Slowly add the potassium iodide solution dropwise to the cold diazonium salt solution. Effervescence (evolution of nitrogen gas) should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow cluster_diazotization Diazotization (0-5°C) cluster_iodination Iodination cluster_workup Work-up & Purification start 4-Amino-3-nitrobenzonitrile in HCl/H₂O diazotization Add NaNO₂ solution start->diazotization stir_diazo Stir for 30-60 min diazotization->stir_diazo iodination Add KI solution stir_diazo->iodination warm_rt Warm to Room Temp & Stir for 1-2h iodination->warm_rt quench Quench with Na₂S₂O₃ warm_rt->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash & Dry extract->wash_dry purify Purify (Recrystallization/ Column Chromatography) wash_dry->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo decomp_diazo Diazonium Salt Decomposition low_yield->decomp_diazo side_reactions Side Reactions low_yield->side_reactions check_reagents Check Reagent Stoichiometry & Purity incomplete_diazo->check_reagents temp_control Strict Temperature Control (0-5°C) decomp_diazo->temp_control slow_addition Slow, Dropwise Addition of Reagents decomp_diazo->slow_addition side_reactions->temp_control purify_product Optimize Purification Method side_reactions->purify_product

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 4-iodo-3-nitrobenzonitrile. This electron-deficient substrate presents unique challenges, and this resource is designed to help you navigate common experimental issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low or no conversion with this compound, despite the activating effect of the nitro and cyano groups on the oxidative addition step, can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.

  • Ineffective Base: The base is critical for the transmetalation step. If the base is too weak or insoluble in the reaction medium, this step can be hindered.

  • Ligand Issues: The phosphine ligand can be crucial. For electron-deficient substrates, bulky and electron-rich ligands are often more effective.

  • Low Reaction Temperature: While the oxidative addition should be facile, subsequent steps in the catalytic cycle may require higher temperatures to proceed at a reasonable rate.

Q2: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material (3-nitrobenzonitrile). How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings. It can occur when the organopalladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent. To minimize dehalogenation:

  • Use Anhydrous Solvents: Water can sometimes be a hydride source. Ensure your solvents are dry.

  • Scrutinize the Base: Some bases or their impurities can promote dehalogenation. Consider screening different bases.

  • Optimize Catalyst and Ligand: Certain catalyst/ligand combinations are more prone to dehalogenation. Using bulky phosphine ligands can sometimes suppress this side reaction.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the palladium catalyst. To prevent this:

  • Thorough Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can favor the cross-coupling reaction. However, a large excess can sometimes lead to more homocoupling.

  • Use a High-Quality Palladium Source: Ensure your palladium catalyst is not contaminated with Pd(II) species, which can promote homocoupling.

Q4: Is there a risk of the nitrile group hydrolyzing under the reaction conditions?

A4: Yes, the nitrile group can be sensitive to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, which could lead to the formation of an amide or carboxylic acid.[1][2][3][4][5] To mitigate this:

  • Choose the Base Carefully: While a base is necessary for the Suzuki reaction, very strong bases (like hydroxides) used at high concentrations and temperatures for prolonged periods may increase the risk of nitrile hydrolysis. Consider using milder bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).

  • Control Reaction Time and Temperature: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures.

Troubleshooting Guide

This section provides a more in-depth look at troubleshooting specific issues.

Issue 1: Low Yield or Stalled Reaction

If your reaction is not proceeding to completion, consider the following systematic approach to optimization.

1. Catalyst and Ligand Screening:

The choice of catalyst and ligand is paramount. For an electron-deficient aryl iodide like this compound, various palladium sources and ligands can be effective. Bulky, electron-rich phosphine ligands are often a good starting point.

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A common starting point, but may not be optimal for challenging substrates.
Pd₂(dba)₃SPhos or XPhos1-3 (Pd), 2-6 (Ligand)Buchwald ligands are often effective for electron-deficient halides.
Pd(OAc)₂P(t-Bu)₃1-3 (Pd), 2-6 (Ligand)A highly active catalyst system.
PdCl₂(dppf)-2-5A robust and versatile catalyst.

2. Base and Solvent Optimization:

The base and solvent system are interconnected and crucial for the transmetalation step.

BaseSolvent SystemTemperature (°C)Comments
K₂CO₃Dioxane/H₂O (e.g., 4:1)80-100A standard and often effective combination.
Cs₂CO₃Dioxane or Toluene80-110More soluble and often more effective than K₂CO₃, but also more expensive.
K₃PO₄Dioxane/H₂O or Toluene80-110A strong base that can be very effective, especially for hindered substrates.
KFTHF or Dioxane60-80A milder base that can be useful if base-sensitive functional groups are present.[6]

3. Temperature and Reaction Time:

While the electron-withdrawing groups on this compound facilitate oxidative addition, subsequent steps may be slow. If the reaction stalls at room temperature or a lower temperature, gradually increasing the temperature (e.g., in 10-20 °C increments) can improve the yield. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition of starting materials or product at higher temperatures.

Issue 2: Formation of Side Products

The table below summarizes common side products and strategies to minimize their formation.

Side ProductPotential Cause(s)Recommended Solution(s)
Dehalogenation (3-nitrobenzonitrile)- Hydride source in the reaction (e.g., water, base impurities) - High reaction temperature- Use anhydrous solvents - Screen different bases - Use bulky phosphine ligands - Lower the reaction temperature
Homocoupling of Boronic Acid - Presence of oxygen - Contaminated palladium source- Thoroughly degas all reagents and solvents - Use a fresh, high-quality palladium catalyst - Use a slight excess (1.1-1.2 eq.) of the boronic acid
Hydrolysis of Nitrile (3-nitrobenzamide or 3-nitrobenzoic acid)- Harsh basic or acidic conditions - High temperature and prolonged reaction time- Use milder bases (e.g., K₂CO₃, KF) - Avoid strong acids or bases in workup if possible - Minimize reaction time and temperature

Experimental Protocols

The following are detailed experimental protocols that can be used as a starting point for the Suzuki coupling of this compound.

Protocol 1: General Procedure with Pd(PPh₃)₄
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with a Buchwald Ligand
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add degassed toluene (10 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylIodide This compound ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed: Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Base, Solvents) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Start->Check_Conditions Screen_Catalyst Screen Catalysts & Ligands (e.g., Buchwald ligands) Check_Reagents->Screen_Catalyst Screen_Base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Check_Conditions->Screen_Base Optimize_Temp Optimize Temperature Screen_Catalyst->Optimize_Temp Screen_Base->Optimize_Temp Side_Products Side Products Observed? Optimize_Temp->Side_Products Dehalogenation Dehalogenation? Side_Products->Dehalogenation Yes Success Successful Reaction Side_Products->Success No Homocoupling Homocoupling? Dehalogenation->Homocoupling No Solve_Dehalogenation Use Anhydrous Solvents Change Base/Ligand Dehalogenation->Solve_Dehalogenation Yes Hydrolysis Nitrile Hydrolysis? Homocoupling->Hydrolysis No Solve_Homocoupling Thoroughly Degas Use Fresh Catalyst Homocoupling->Solve_Homocoupling Yes Solve_Hydrolysis Use Milder Base Reduce Temp/Time Hydrolysis->Solve_Hydrolysis Yes Hydrolysis->Success No Solve_Dehalogenation->Success Solve_Homocoupling->Success Solve_Hydrolysis->Success

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Decision Tree for Side Product Analysis

Side_Product_Analysis Start Analyze Crude Reaction Mixture (e.g., by LC-MS, NMR) Identify_SM Unreacted Starting Material? Start->Identify_SM Low_Conversion Low Conversion Issue: See Troubleshooting Guide Identify_SM->Low_Conversion Yes Identify_Dehalogenation 3-nitrobenzonitrile Detected? Identify_SM->Identify_Dehalogenation No Dehalogenation_Issue Dehalogenation Issue: - Use anhydrous solvents - Screen bases/ligands Identify_Dehalogenation->Dehalogenation_Issue Yes Identify_Homocoupling Boronic Acid Dimer Detected? Identify_Dehalogenation->Identify_Homocoupling No Homocoupling_Issue Homocoupling Issue: - Degas thoroughly - Use fresh catalyst Identify_Homocoupling->Homocoupling_Issue Yes Identify_Hydrolysis Amide or Carboxylic Acid Detected? Identify_Homocoupling->Identify_Hydrolysis No Hydrolysis_Issue Nitrile Hydrolysis Issue: - Use milder base - Reduce temperature/time Identify_Hydrolysis->Hydrolysis_Issue Yes Other_Side_Product Other Unidentified Side Products Identify_Hydrolysis->Other_Side_Product No Further_Analysis Further Characterization Needed Other_Side_Product->Further_Analysis

Caption: Decision tree for identifying and addressing common side products.

References

Technical Support Center: Reactions of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodo-3-nitrobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are valued for their ability to form new carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the benzene ring.

Q2: How can I reduce the nitro group of this compound selectively without affecting the iodo and nitrile functionalities?

A2: Chemoselective reduction of the nitro group is crucial. Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C to minimize dehalogenation (loss of iodine).[1] Other mild reducing agents like tin(II) chloride (SnCl2) or iron (Fe) in acidic media can also be effective while preserving the iodo and nitrile groups.[1]

Q3: Is the nitrile group susceptible to hydrolysis during reactions?

A3: Yes, the nitrile group can undergo hydrolysis to form a primary amide (4-iodo-3-nitrobenzamide) or a carboxylic acid (4-iodo-3-nitrobenzoic acid) under either acidic or basic conditions, especially at elevated temperatures.[2][3][4][5] Careful control of pH and temperature is necessary to avoid this unwanted side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Problem 1: Low yield of the desired biaryl product and formation of a significant amount of homocoupled boronic acid byproduct.

  • Possible Cause A: Presence of Oxygen. Molecular oxygen can promote the homocoupling of the boronic acid reactant.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas all solvents and reagents thoroughly before use.

  • Possible Cause B: Suboptimal Base or Solvent. The choice of base and solvent can significantly impact the reaction outcome.

    • Solution: Screen different base and solvent combinations. A common system is an aqueous solution of a carbonate base (e.g., Na2CO3 or K2CO3) in a solvent such as toluene, dioxane, or DMF. The base is crucial for the transmetalation step.[6]

  • Possible Cause C: Catalyst Deactivation. The palladium catalyst may deactivate over the course of the reaction.

    • Solution: Use appropriate phosphine ligands to stabilize the palladium catalyst and facilitate the catalytic cycle. The choice of ligand can be critical.

Problem 2: Formation of a deiodinated byproduct (3-nitrobenzonitrile).

  • Possible Cause: Proto-deiodination. This can occur as a side reaction, particularly in the presence of a proton source and a reducing agent.

    • Solution: Ensure anhydrous conditions if the reaction protocol allows. Minimize the presence of water and other protic sources. The choice of base can also influence this side reaction.

Quantitative Data on Common Byproducts (Hypothetical Data for Illustrative Purposes)

ByproductPotential CauseTypical % (by GC-MS)
Boronic Acid Homocoupling ProductPresence of O2, improper base5-20%
3-Nitrobenzonitrile (Deiodination)Protic impurities, catalyst system2-10%
4-Iodo-3-nitrobenzamide (Hydrolysis)Presence of water, high temperature1-5%
Buchwald-Hartwig Amination

Problem 1: Formation of a hydrodehalogenated byproduct (3-nitrobenzonitrile).

  • Possible Cause: β-Hydride Elimination. This is a common side reaction in Buchwald-Hartwig aminations.[7]

    • Solution: The choice of phosphine ligand is critical to minimize this side reaction. Bulky, electron-rich ligands often favor the desired reductive elimination over β-hydride elimination. Also, ensure the use of a strong, non-nucleophilic base like sodium tert-butoxide.

  • Possible Cause B: Catalyst System. An inappropriate palladium precursor or ligand can lead to undesired side reactions.

    • Solution: Screen different palladium sources (e.g., Pd2(dba)3, Pd(OAc)2) and ligands (e.g., XPhos, SPhos, BINAP) to find the optimal combination for your specific amine.

Problem 2: No or low conversion to the desired arylamine.

  • Possible Cause A: Inactive Catalyst. The palladium(0) active species may not be forming efficiently.

    • Solution: Ensure the use of a suitable palladium(II) precatalyst that is readily reduced in situ, or use a palladium(0) source directly. The ligand plays a key role in the stability and activity of the catalyst.

  • Possible Cause B: Inappropriate Base. The base may not be strong enough to deprotonate the amine.

    • Solution: A strong, non-nucleophilic base such as sodium or potassium tert-butoxide is typically required for the deprotonation of the amine to form the palladium-amido intermediate.

Nitro Group Reduction

Problem 1: Reduction of the nitrile group or cleavage of the C-I bond.

  • Possible Cause: Over-reduction or lack of chemoselectivity of the reducing agent.

    • Solution: Avoid harsh reducing agents like LiAlH4. Use chemoselective methods. Catalytic hydrogenation with Raney Nickel is a good option to preserve the C-I bond.[1] Alternatively, metal-acid systems like Fe/HCl or SnCl2/HCl are known to selectively reduce nitro groups in the presence of other reducible functionalities.[1]

  • Possible Cause B: Reaction Conditions. High pressure or temperature during hydrogenation can lead to loss of selectivity.

    • Solution: Perform the hydrogenation at or near atmospheric pressure and room temperature to enhance selectivity.

Quantitative Data on Byproduct Formation in Nitro Reduction (Hypothetical Data)

ByproductReducing AgentTypical % (by HPLC)
4-Amino-3-iodobenzonitrileRaney Ni, H2>95% (desired product)
4-Amino-benzonitrile (Deiodination)Pd/C, H210-30%
4-Iodo-3-aminobenzylamine (Nitrile Reduction)LiAlH4Significant

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of toluene and water, 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol for Chemoselective Nitro Group Reduction
  • In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL).

  • Add Raney Nickel (approx. 50% slurry in water, ~0.1 g) to the solution.

  • Fit the flask with a balloon filled with hydrogen gas.

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-iodobenzonitrile, which can be further purified by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (R = 4-cyano-2-nitrophenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product (R-R') Reductive_Elimination->Ar-Ar' Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Aryl_Halide This compound Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-I(L2) (R = 4-cyano-2-nitrophenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-NHR'R''(L2) [R-Pd(II)-NHR'R''(L2)]+ Amine_Coordination->Ar-Pd(II)-NHR'R''(L2) Deprotonation Deprotonation Ar-Pd(II)-NHR'R''(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) R-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (R-NR'R'') Reductive_Elimination->Product Amine Amine (HNR'R'') Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Deprotonation Aryl_Halide This compound Aryl_Halide->Oxidative_Addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Logic cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Group Reduction Low_Yield Low Yield of Biaryl Product Homocoupling Significant Homocoupling? Low_Yield->Homocoupling Deiodination_Suzuki Deiodination Observed? Low_Yield->Deiodination_Suzuki Check_Inert Check Inert Atmosphere Degas Reagents Homocoupling->Check_Inert Yes Screen_Bases Screen Bases/ Solvents Homocoupling->Screen_Bases No Check_Anhydrous_Suzuki Ensure Anhydrous Conditions Deiodination_Suzuki->Check_Anhydrous_Suzuki Yes Low_Conversion_BH Low Conversion to Amine Deiodination_BH Deiodination Observed? Low_Conversion_BH->Deiodination_BH Check_Base_Strength Check Base Strength (e.g., NaOtBu) Low_Conversion_BH->Check_Base_Strength Screen_Ligands Screen Ligands/ Catalysts Deiodination_BH->Screen_Ligands Yes Loss_of_Functionality Loss of Nitrile or Iodo Group Choose_Selective_Reagent Use Chemoselective Reagent (e.g., Raney Ni, SnCl2) Loss_of_Functionality->Choose_Selective_Reagent Optimize_Conditions Optimize Conditions (Temp, Pressure) Loss_of_Functionality->Optimize_Conditions

Caption: Troubleshooting decision tree for common reactions.

References

Technical Support Center: Purification of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitrobenzonitrile. The following sections detail methods for removing impurities and offer solutions to common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include starting materials, regioisomers (e.g., 2-Iodo-5-nitrobenzonitrile), di-iodinated byproducts, or compounds where the iodo group has been substituted (e.g., by a chloro group if chloride salts were used in the synthesis). Unreacted intermediates from the synthetic pathway can also be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the physical properties of this compound?

A3: this compound is typically a yellowish to off-white solid. It is insoluble in water but soluble in many common organic solvents such as dichloromethane and chloroform.[1] Its melting point is in the range of 155-159 °C.[1]

Purification Protocols

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but have high solubility at the solvent's boiling point. Based on the polarity of the target molecule, suitable starting solvents for screening include ethanol, isopropanol, or ethyl acetate. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities that have similar solubility characteristics to the desired product, making recrystallization less effective.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is the most common stationary phase for purifying polar organic compounds like this compound.[2]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. A solvent system of hexane and ethyl acetate is a common starting point for compounds of moderate polarity. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.2-0.3 for the desired compound.[2]

  • Column Packing: A slurry of silica gel in the initial, less polar eluent is prepared and poured into the column. The silica gel is allowed to settle, and the column is equilibrated by running the eluent through it.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel column.

  • Elution: The eluent is passed through the column, and fractions are collected. The polarity of the eluent can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate) to elute compounds with higher polarity.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified solid.

Troubleshooting Guides

Problem Possible Cause Solution
Low or No Crystal Formation during Recrystallization - Too much solvent was used.- The solution cooled too quickly.- The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent.- Allow the solution to cool more slowly.- Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound to induce crystallization.
Oiling Out during Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent to lower the solvent's boiling point or increase the compound's solubility, and cool slowly.- Perform a preliminary purification by another method (e.g., column chromatography) to remove a significant portion of the impurities.
Poor Separation in Column Chromatography - Inappropriate mobile phase.- Column overloading.- The compound is decomposing on the silica gel.- Optimize the eluent system using TLC to achieve better separation.- Use a larger column or reduce the amount of sample loaded.- Consider using a less acidic stationary phase like neutral alumina.
Compound Streaking on TLC/Column - The compound is too polar for the eluent.- The sample is not fully dissolved when loaded.- Increase the polarity of the mobile phase.- Ensure the sample is completely dissolved in a minimal amount of solvent before loading.

Data Presentation

Purification Method Key Parameters Typical Values/Ranges
Recrystallization Recommended SolventsEthanol, Isopropanol, Ethyl Acetate, Ethanol/Water, Hexane/Ethyl Acetate
Cooling RateSlow cooling to room temperature, followed by an ice bath.
Column Chromatography Stationary PhaseSilica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent)Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3)
Target Rf on TLC0.2 - 0.3

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization LoadColumn Load on Silica Gel Column Crude->LoadColumn Chromatography HotFilter Hot Filtration (if necessary) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool No insoluble impurities HotFilter->Cool FilterWash Vacuum Filtration & Washing Cool->FilterWash Dry Drying FilterWash->Dry Pure Pure this compound Dry->Pure ColumnChrom Column Chromatography Elute Elute with Solvent Gradient LoadColumn->Elute CollectFractions Collect & Analyze Fractions Elute->CollectFractions Evaporate Evaporate Solvent CollectFractions->Evaporate Evaporate->Pure

Caption: Purification workflow for this compound.

TroubleshootingGuide Start Purification Issue Method Which Method? Start->Method RecrystIssue Recrystallization Problem Method->RecrystIssue Recrystallization ColumnIssue Column Chromatography Problem Method->ColumnIssue Chromatography NoCrystals No/Low Crystal Yield RecrystIssue->NoCrystals OilingOut Oiling Out RecrystIssue->OilingOut PoorSep Poor Separation ColumnIssue->PoorSep Streaking Compound Streaking ColumnIssue->Streaking Sol_NoCrystals Concentrate Solution Induce Crystallization NoCrystals->Sol_NoCrystals Sol_OilingOut Adjust Solvent Pre-purify OilingOut->Sol_OilingOut Sol_PoorSep Optimize Eluent Change Stationary Phase PoorSep->Sol_PoorSep Sol_Streaking Increase Eluent Polarity Ensure Complete Dissolution Streaking->Sol_Streaking

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 4-iodo-3-nitrobenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges with this substrate arise from its electronic properties. The presence of two strong electron-withdrawing groups (nitro and cyano) significantly influences the reactivity of the aryl iodide. While the electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in many palladium-catalyzed cycles, it can also increase the potential for side reactions. Additionally, the nitro group can sometimes interfere with the catalyst.[1][2]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options for the functionalization of this compound. The choice of reaction will depend on the desired final product:

  • Suzuki-Miyaura Coupling: Ideal for forming aryl-aryl or aryl-vinyl bonds.

  • Heck Reaction: Suitable for forming aryl-alkene bonds.

  • Sonogashira Coupling: Used for the synthesis of aryl-alkyne compounds.[3][4][5]

Q3: How do the nitro and cyano groups affect catalyst selection?

A3: The electron-withdrawing nature of the nitro and cyano groups generally makes the C-I bond more susceptible to oxidative addition. However, these groups can also influence the stability of the catalytic intermediates. For Suzuki reactions, catalyst systems with electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands) are often effective.[1][2] For Sonogashira couplings, both traditional Pd/Cu systems and copper-free protocols can be employed, with ligand choice being crucial for success.[3][6] In Heck reactions, standard palladium sources like Pd(OAc)₂ can be effective, but ligand choice is important to control selectivity and prevent side reactions.[4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or No Conversion

Potential Cause Suggested Solution
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable activation.[7][8]
Inappropriate Ligand For this electron-deficient substrate, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to enhance catalyst activity.[1]
Insufficiently Strong Base Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[9]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Many Suzuki couplings require elevated temperatures (80-110 °C).
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon).[7]

Problem: Side Reactions (e.g., Homocoupling, Protodeboronation)

Potential Cause Suggested Solution
Presence of Oxygen Improve degassing procedures for solvents and ensure a robust inert atmosphere to minimize homocoupling of the boronic acid.[5]
Harsh Reaction Conditions High temperatures and overly strong bases can promote protodeboronation. Consider lowering the temperature or using a milder base if the desired reaction proceeds sufficiently under those conditions.
Excess Water While some water is often beneficial in Suzuki couplings, excess water can lead to protodeboronation. Use anhydrous solvents and control the amount of aqueous base added.
Heck Reaction

Problem: Low Yield of Desired Product

Potential Cause Suggested Solution
Catalyst Deactivation "Palladium black" formation indicates catalyst decomposition.[10] Consider using a more stable palladium precatalyst or adding a stabilizing ligand.
Incorrect Base The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ or NaOAc are commonly used. The optimal base may need to be screened.[4]
Poor Regioselectivity For terminal alkenes, the use of bidentate phosphine ligands can often favor the formation of the linear product. Lowering the reaction temperature may also improve selectivity.
Sonogashira Coupling

Problem: Failure to Form the C-C Bond

Potential Cause Suggested Solution
Inactive Copper Co-catalyst If using a traditional Pd/Cu system, ensure the copper(I) source (e.g., CuI) is fresh and of high purity.[3]
Inhibition by Amine Base The amine base is crucial but can sometimes act as a ligand and inhibit the palladium catalyst. Consider using a different amine base or a copper-free protocol.[6]
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction, especially in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are essential.[6]

Data Presentation: Catalyst System Comparison

Disclaimer: The following data is compiled from studies on substrates analogous to this compound. Direct performance may vary, and optimization is recommended.

Table 1: Suzuki-Miyaura Coupling of Electron-Deficient Aryl Iodides

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>90
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1108>95
Pd(PPh₃)₄K₂CO₃DMF/H₂O901675-85

Table 2: Heck Reaction of Electron-Deficient Aryl Halides with Alkenes

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF10024~95
PdCl₂KOAcAcetonitrile1201880-90

Table 3: Sonogashira Coupling of Aryl Iodides

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom Temp12-24High
Pd(OAc)₂ / PPh₃ / CuIPiperidineDMF80685-95
[PdCl₂(dppf)]Et₃NDioxane9012High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

General Protocol for Heck Reaction
  • Reaction Setup: In a sealed reaction vial, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous, degassed DMF, followed by the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).

  • Reaction: Seal the vial and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture to room temperature, dilute with ethyl acetate and water, and separate the organic layer. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.[12]

General Protocol for Sonogashira Coupling (with Copper Co-catalyst)
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%) under an inert atmosphere.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature or heat as required.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate. Purify the crude product via column chromatography.[3][6]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Precursor - Ligand catalyst->setup solvent Degas Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low or No Conversion c1 Is the catalyst active? start->c1 c2 Is the ligand appropriate? c1->c2 Yes s1 Use fresh catalyst/precatalyst. c1->s1 No s2 Use bulky, electron-rich ligand. c2->s2 No c3 Is the base strong enough? c2->c3 Yes c4 Is the temperature optimal? c3->c4 Yes s3 Switch to a stronger base (K3PO4, Cs2CO3). c3->s3 No c5 Is the atmosphere inert? c4->c5 Yes s4 Increase temperature. c4->s4 No s5 Improve degassing. c5->s5 No

Caption: Troubleshooting workflow for low or no conversion.

References

4-Iodo-3-nitrobenzonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of 4-iodo-3-nitrobenzonitrile. Below are troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solid has changed color from a pale yellow to a brownish or darker yellow over time. What could be the cause?

A1: A color change in the solid material often indicates degradation. This can be caused by several factors:

  • Exposure to Light: this compound is known to be light-sensitive. Photodegradation can occur, leading to the formation of colored impurities.

  • Improper Storage Temperature: Storage at temperatures above the recommended 2-8°C can accelerate degradation.[1]

  • Exposure to Moisture: The compound can be sensitive to moisture, which may lead to slow hydrolysis of the nitrile group, even in the solid state if humidity is high.

Troubleshooting:

  • Always store the compound in an amber vial or a container protected from light.[1][2]

  • Ensure the storage temperature is maintained between 2-8°C in a dry environment.[1]

  • Keep the container tightly sealed to prevent moisture ingress.[3][4]

  • Before use, you can assess the purity of the material using HPLC or NMR (see Experimental Protocols section).

Q2: I am observing a new, more polar peak in my HPLC analysis after leaving my sample in a protic solvent. What is this impurity?

A2: The appearance of a new, more polar peak, especially in the presence of water (even trace amounts in solvents like methanol or ethanol) and potentially accelerated by basic or acidic conditions, strongly suggests hydrolysis of the nitrile group. The primary degradation products would be 4-iodo-3-nitrobenzamide, and upon further hydrolysis, 4-iodo-3-nitrobenzoic acid.

Troubleshooting:

  • Use fresh, anhydrous solvents for your reactions and sample preparations.

  • If your experimental conditions are aqueous, be aware that hydrolysis is a potential side reaction. Analyze your reaction mixture at different time points to monitor the formation of these impurities.

  • The diagram below illustrates the potential hydrolysis pathway.

Hydrolysis_Pathway A This compound B 4-Iodo-3-nitrobenzamide A->B H₂O (Acid/Base) C 4-Iodo-3-nitrobenzoic acid B->C H₂O (Acid/Base)

Caption: Potential hydrolysis pathway of this compound.

Q3: My reaction with a nucleophile is giving me an unexpected side product where the iodine has been replaced. Why is this happening?

A3: The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups. This makes the carbon atom attached to the iodine susceptible to nucleophilic aromatic substitution (SₙAr). Strong nucleophiles can displace the iodide ion.

Troubleshooting:

  • Lowering the reaction temperature may help to disfavor the SₙAr side reaction.

  • Consider using a less nucleophilic reagent if possible for your desired transformation.

  • Protecting groups might be necessary if the desired reaction is at another site on the molecule and the nucleophile is strong.

  • The logical workflow for this issue is depicted below.

SnAr_Troubleshooting Start Unexpected loss of Iodine in reaction? CheckNuc Is the nucleophile strong? Start->CheckNuc SnAr Likely Nucleophilic Aromatic Substitution (SnAr) CheckNuc->SnAr Yes Other Consider other reaction pathways CheckNuc->Other No Action Lower Temperature Use Weaker Nucleophile Consider Protecting Groups SnAr->Action

Caption: Troubleshooting workflow for unexpected iodine displacement.

Stability and Storage Summary

The following table summarizes the key stability and storage information for this compound.

ParameterRecommendation / InformationReference(s)
Appearance Yellow to yellowish-off-white crystalline solid.[3][4]
Storage Temperature 2-8°C or 4°C. Store in a cool, dry place.[1][2]
Light Sensitivity Protect from light. Store in an opaque or amber container.[1][2]
Moisture Sensitivity Store in a tightly closed container to prevent moisture absorption and potential degradation.[4]
Incompatibilities Avoid strong reducing agents, strong bases, and strong oxidizing agents.[3][4]
Thermal Decomposition Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

Experimental Protocols

Protocol 1: Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and monitor its degradation over time.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both HPLC grade), each containing 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape. A typical gradient could be 30-90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • For analysis, dilute the stock solution to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Stability Study Procedure:

    • Prepare solutions of the compound in the solvent system of interest (e.g., methanol, water/acetonitrile mixture, buffer at a specific pH).

    • Store aliquots of these solutions under different conditions (e.g., room temperature, 40°C, exposed to light, protected from light).

    • At specified time points (e.g., 0, 24, 48, 72 hours), inject the samples onto the HPLC.

    • Calculate the purity by the area percentage of the main peak relative to the total area of all peaks. Monitor the increase in impurity peaks over time.

The workflow for setting up a stability study is outlined below.

Stability_Study_Workflow Prep Prepare Stock Solution (1 mg/mL in ACN) Aliquot Aliquot into different stress conditions (Temp, Light, pH, etc.) Prep->Aliquot Time Sample at Time Points (T=0, 24h, 48h...) Aliquot->Time Analyze Analyze by HPLC Time->Analyze Data Calculate Purity (%) and Impurity Formation Analyze->Data

Caption: General workflow for an HPLC-based stability study.

References

Technical Support Center: 4-Iodo-3-nitrobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate dehalogenation side reactions when using 4-iodo-3-nitrobenzonitrile in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary dehalogenation side reaction observed with this compound?

A1: The primary side reaction is hydrodehalogenation, where the iodine atom on the 4-position of the benzene ring is replaced by a hydrogen atom, yielding 3-nitrobenzonitrile. This undesired reaction reduces the yield of the target product and complicates purification.

Q2: What causes hydrodehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Hydrodehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can react with the starting material, this compound, leading to the cleavage of the C-I bond and its replacement with a C-H bond.

Q3: Are there specific reaction types where dehalogenation of this compound is more prevalent?

A3: While possible in most palladium-catalyzed reactions, hydrodehalogenation can be particularly problematic in reactions that generate potential hydride sources. For instance, in Buchwald-Hartwig aminations, β-hydride elimination from the amine or certain bases can be a source of the Pd-H species.[1] In Suzuki reactions, the choice of base and solvent can also influence the formation of hydride species.

Q4: How do the electron-withdrawing nitro and cyano groups on this compound affect the dehalogenation side reaction?

A4: The strong electron-withdrawing nature of the nitro and cyano groups makes the aryl iodide more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in the desired cross-coupling reaction. However, these groups also make the aromatic ring more electron-deficient, which can influence the relative rates of the desired productive reductive elimination versus the undesired hydrodehalogenation pathway.

Troubleshooting Guide: Minimizing Dehalogenation

This guide provides systematic steps to identify and resolve issues with dehalogenation during cross-coupling reactions with this compound.

Step 1: Identify the Problem

Confirm the presence of the dehalogenated byproduct, 3-nitrobenzonitrile, using analytical techniques such as:

  • TLC: The dehalogenated product will be less polar than the starting material.

  • GC-MS or LC-MS: A peak corresponding to the molecular weight of 3-nitrobenzonitrile will be present.

  • ¹H NMR: Appearance of a new aromatic proton signal in the region where the iodine was located.

Step 2: Logical Troubleshooting Workflow

The following diagram outlines a logical workflow to troubleshoot and minimize dehalogenation.

Dehalogenation_Troubleshooting start Dehalogenation Observed catalyst Optimize Catalyst System start->catalyst Is the catalyst overly active? base Modify Base catalyst->base Still an issue? success Dehalogenation Minimized catalyst->success Try bulky ligands or different Pd source solvent Change Solvent base->solvent Still an issue? base->success Use weaker, non-hydridic base temp Lower Temperature solvent->temp Still an issue? solvent->success Switch to aprotic, non-polar solvent temp->success Problem solved

Caption: Troubleshooting workflow for minimizing dehalogenation side reactions.

Step 3: Parameter Optimization

The choice of palladium precursor and ligand is critical. For electron-deficient substrates like this compound, a less reactive catalyst system may be beneficial to slow down the catalytic cycle and disfavor the dehalogenation pathway.

  • Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or bulky N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination over hydrodehalogenation. For Buchwald-Hartwig aminations, bidentate ligands like BINAP or DPPF can be effective in preventing the formation of palladium iodide dimers that may slow down the reaction.[1]

Strong alkoxide bases (e.g., NaOtBu, KOtBu) can be a source of hydride ions, leading to increased dehalogenation.

  • Recommendation: Switch to weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. These bases are less likely to generate palladium-hydride species.

Polar aprotic solvents can sometimes promote dehalogenation.

  • Recommendation: Aprotic, less polar solvents such as toluene, dioxane, or THF are often preferred.

Higher temperatures can accelerate the rate of dehalogenation.

  • Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is advisable to start at a lower temperature (e.g., room temperature to 60 °C) and gradually increase it if the reaction is too slow.

Quantitative Data Summary

The following tables summarize recommended starting conditions for different cross-coupling reactions with this compound to minimize dehalogenation. Yields are indicative and may vary based on the specific coupling partner and optimized conditions.

Table 1: Suzuki-Miyaura Coupling

Catalyst SystemBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85<10
PdCl₂(dppf)Cs₂CO₃Dioxane9016~90<5
XPhos Pd G3K₃PO₄t-BuOH/H₂O708>95<2

Table 2: Buchwald-Hartwig Amination

Catalyst SystemAmineBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
Pd₂(dba)₃ / XantphosPrimary/SecondaryCs₂CO₃Toluene90-10012-24~80-90<10
Pd(OAc)₂ / SPhosPrimary/SecondaryK₃PO₄Dioxane80-9016-24~85-95<5
[(CyPF-tBu)PdCl₂]Heteroaryl AminesK₂CO₃t-Amyl alcohol10012>90<5

Table 3: Sonogashira Coupling

Catalyst SystemAlkyneBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneEt₃N / DIPEATHFRT - 502-12~85-95<5
Pd(OAc)₂ / PPh₃ / CuITerminal AlkyneK₂CO₃DMF606~80<10
Copper-free: Pd(OAc)₂ / SPhosTerminal AlkyneCs₂CO₃Acetonitrile708>90<2

Table 4: Ullmann Condensation (C-N and C-O Coupling)

Catalyst SystemNucleophileBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Dehalogenation (%)
CuI / L-prolineAmine / AlcoholK₂CO₃DMSO100-12024~70-85<15
CuI / PhenanthrolineAmine / AlcoholCs₂CO₃NMP110-13024~75-90<10

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon (repeat three times).

  • Solvent Addition: Add a degassed mixture of t-BuOH and water (10:1, 5 mL).

  • Reaction: Stir the mixture at 70 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), the amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a vial.

  • Solvent Addition: Add anhydrous, degassed dioxane (4 mL).

  • Reaction: Seal the vial and heat to 90 °C with stirring. Monitor the reaction's progress.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography.

Visualizations

Signaling Pathway of Dehalogenation

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the competing hydrodehalogenation pathway.

Dehalogenation_Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Aryl->Transmetal Pd_Hydride L_n-Pd(II)-H(I) PdII_Aryl->Pd_Hydride Reaction with Hydride Source PdII_Couple Ar-Pd(II)-R(L_n) Transmetal->PdII_Couple RedElim Reductive Elimination PdII_Couple->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product Hydride_Source Hydride Source (Base, Solvent, etc.) RedElim_Dehalo Reductive Elimination Pd_Hydride->RedElim_Dehalo RedElim_Dehalo->Pd0 Regeneration Dehalo_Product Ar-H (Dehalogenated Byproduct) RedElim_Dehalo->Dehalo_Product

Caption: Competing pathways of desired cross-coupling and undesired hydrodehalogenation.

Experimental Workflow for Reaction Optimization

This diagram illustrates a logical workflow for optimizing a cross-coupling reaction to minimize dehalogenation.

Optimization_Workflow start Start with Standard Conditions analyze1 Analyze Crude Reaction (TLC, LCMS, NMR) start->analyze1 check_dehalo Dehalogenation > 5%? analyze1->check_dehalo optimize_base Screen Weaker Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_dehalo->optimize_base Yes end Optimized Conditions check_dehalo->end No analyze2 Re-analyze optimize_base->analyze2 check_dehalo2 Dehalogenation Still High? analyze2->check_dehalo2 optimize_temp Lower Reaction Temperature check_dehalo2->optimize_temp Yes check_dehalo2->end No analyze3 Re-analyze optimize_temp->analyze3 check_dehalo3 Still an Issue? analyze3->check_dehalo3 optimize_ligand Screen Bulky Ligands (XPhos, SPhos) check_dehalo3->optimize_ligand Yes check_dehalo3->end No optimize_ligand->end

Caption: A stepwise workflow for optimizing reaction conditions to minimize dehalogenation.

References

Technical Support Center: 4-Iodo-3-nitrobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Iodo-3-nitrobenzonitrile in cross-coupling reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: this compound is an electron-deficient aryl iodide. While the carbon-iodine bond is highly reactive towards oxidative addition in palladium-catalyzed coupling reactions, the strong electron-withdrawing effects of the nitro and cyano groups can influence the stability of intermediates and the overall reaction outcome. Key challenges include:

  • Side reactions: The nitro group can be susceptible to reduction, and the nitrile group can undergo hydrolysis under certain basic conditions.

  • Catalyst inhibition: The nitrogen atom of the nitrile or nitro group can potentially coordinate with the palladium center, which may affect catalytic activity.

  • Substrate stability: The presence of strong electron-withdrawing groups can make the aromatic ring susceptible to nucleophilic attack, especially with strong bases at elevated temperatures.

Q2: Can the nitro group be reduced during the palladium-catalyzed coupling reaction?

A2: Yes, reduction of the nitro group to an amino group is a potential side reaction. This is particularly a concern when using catalyst systems and conditions that are also known to effect nitro group reductions. For instance, prolonged reaction times at high temperatures, or the use of certain reducing agents or hydrogen sources (e.g., from transfer hydrogenation) in the reaction mixture, can lead to this undesired transformation. Careful selection of a chemoselective catalyst and milder reaction conditions are crucial to avoid this.

Q3: Is the nitrile group stable under typical cross-coupling conditions?

A3: The nitrile group is generally stable under many cross-coupling conditions. However, it can be susceptible to hydrolysis to a carboxamide or a carboxylic acid, particularly under harsh basic conditions (e.g., strong hydroxide bases at high temperatures for extended periods).[1][2][3][4][5] The use of carbonate or phosphate bases is generally considered safer for preserving the nitrile functionality.

Q4: Which palladium catalysts are generally recommended for reactions with this compound?

A4: A variety of palladium catalysts can be effective. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. For Sonogashira couplings, a combination of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is typically used. For Buchwald-Hartwig aminations, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to promote efficient coupling and stabilize the palladium center.

Troubleshooting Guide: Low Conversion Rates

Low or no conversion of this compound is a common issue. The following sections provide potential causes and solutions for specific reaction types.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield of the desired biaryl product. What are the likely causes and how can I improve the conversion?

A: Low yields in this reaction can stem from several factors, often related to catalyst activity, reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may have degraded.

    • Solution: Use a fresh batch of catalyst and ensure proper handling under an inert atmosphere.

  • Inappropriate Base: The choice of base is critical for the transmetalation step.

    • Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.

  • Poor Solubility: The starting materials may not be fully dissolved in the solvent.

    • Solution: Try a different solvent system, such as a mixture of dioxane/water or THF/water. Gentle heating can also improve solubility.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This side reaction can be prevalent at higher temperatures.

      • Solution: Lower the reaction temperature and monitor the reaction over a longer period. Ensure the reaction mixture is thoroughly degassed to remove oxygen.

    • Protodeboronation: The boronic acid can be converted back to the corresponding arene.

      • Solution: Use anhydrous solvents and a slight excess (1.1-1.2 equivalents) of the boronic acid.

    • Hydrodehalogenation: The starting material is converted to 3-nitrobenzonitrile.

      • Solution: This can be caused by impurities or a non-optimal ligand. Using a more sterically hindered ligand can sometimes suppress this side reaction.

Data Presentation: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100885
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)THF/H₂O (4:1)801292
4PdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O (4:1)100678

Note: The data presented is representative and may require optimization for specific experimental setups.

Issue 2: Low Conversion in Sonogashira Coupling

Q: I am attempting a Sonogashira coupling with this compound and a terminal alkyne, but the reaction is sluggish and gives a low yield. What can I do?

A: The Sonogashira reaction is generally efficient with aryl iodides. Low conversion often points to issues with the catalyst system or reaction environment.

Potential Causes & Solutions:

  • Catalyst Deactivation: The palladium or copper catalyst can be poisoned by impurities.

    • Solution: Use high-purity reagents and solvents. Ensure all glassware is clean and dry.

  • Insufficient Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the HI generated.

    • Solution: Ensure an adequate amount of a suitable amine base is used (typically 2-3 equivalents).

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling).

    • Solution: Thoroughly degas the solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalysts.

  • Low Reaction Temperature: While aryl iodides are reactive, the electron-deficient nature of the substrate might require slightly elevated temperatures to achieve a good reaction rate.[6]

    • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the progress.

Data Presentation: Sonogashira Coupling of this compound with Phenylacetylene

EntryPd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)THF252455
2PdCl₂(PPh₃)₂ (2)CuI (4)TEA (3)DMF50688
3Pd(PPh₃)₄ (3)CuI (5)DIPEA (3)Toluene60882
4Pd(OAc)₂ (2) / PPh₃ (4)CuI (4)TEA (3)Acetonitrile501075

Note: The data presented is representative and may require optimization for specific experimental setups.

Issue 3: Poor Results in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is not proceeding as expected. What are the common pitfalls?

A: The Buchwald-Hartwig amination of electron-deficient aryl halides can be challenging, and the presence of the nitro group adds another layer of complexity.

Potential Causes & Solutions:

  • Inappropriate Ligand: The choice of ligand is crucial for this reaction.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos, which are known to be effective for challenging substrates.

  • Base Incompatibility: Strong bases like NaOtBu or KOtBu can potentially react with the nitro group or promote side reactions.[7]

    • Solution: Screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄. While the reaction might be slower, it can be more selective.

  • Catalyst Inhibition: The pyridine-like nitrogen of the nitro group or the nitrile nitrogen could coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Using a higher catalyst loading or a pre-catalyst might be beneficial.

  • Reduction of the Nitro Group: As mentioned in the FAQs, this is a potential side reaction.

    • Solution: Use milder reaction conditions (lower temperature, shorter reaction time) and avoid hydrogen sources. If reduction is still observed, consider protecting the nitro group if the synthetic route allows.

Data Presentation: Buchwald-Hartwig Amination of this compound with Morpholine

EntryPd Precatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001245
2Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2)Dioxane1101885
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001678
4XPhos Pd G3 (2)-K₂CO₃ (2)t-BuOH902490

Note: The data presented is representative and may require optimization for specific experimental setups.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the ligand (e.g., XPhos, 0.03 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add this compound (1.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., t-BuOH, 4 mL) followed by the amine (1.2 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate in This compound Reaction check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal side_reactions_present Side Reactions Observed? check_side_reactions->side_reactions_present catalyst_inactive->check_conditions No solution_catalyst Use Fresh Catalyst Ensure Inert Atmosphere catalyst_inactive->solution_catalyst Yes conditions_suboptimal->check_side_reactions No solution_conditions Optimize: Screen Ligand, Base, Solvent, and Temperature conditions_suboptimal->solution_conditions Yes solution_side_reactions Adjust Conditions to Minimize: - Lower Temperature - Change Base - Ensure Degassing side_reactions_present->solution_side_reactions Yes

Caption: Troubleshooting workflow for low conversion rates.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)-Ar'(L_n) pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Side_Reaction_Pathways start This compound + Coupling Partner desired_product Desired Coupled Product start->desired_product Main Reaction Pathway side_reaction_node Potential Side Reactions start->side_reaction_node nitro_reduction Nitro Group Reduction (to -NH₂) side_reaction_node->nitro_reduction nitrile_hydrolysis Nitrile Hydrolysis (to -CONH₂ or -COOH) side_reaction_node->nitrile_hydrolysis hydrodehalogenation Hydrodehalogenation (loss of Iodine) side_reaction_node->hydrodehalogenation

Caption: Main reaction and potential side reaction pathways.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in cross-coupling reactions involving 4-Iodo-3-nitrobenzonitrile. The inherent electronic properties of this substrate, featuring both a nitro and a nitrile group, can present unique difficulties in achieving high yields and maintaining catalyst activity. This guide offers practical solutions and detailed experimental protocols to help overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no product yield in my cross-coupling reaction with this compound?

A1: Low yields are a common issue when using this compound. Several factors related to catalyst poisoning and substrate reactivity can contribute to this:

  • Catalyst Inhibition by the Nitro Group: The electron-withdrawing nature of the nitro group can deactivate the palladium catalyst. Nitro compounds are known to oxidize the active Pd(0) species to Pd(II), rendering it less effective in the catalytic cycle.

  • Coordination by the Nitrile Group: The nitrile group can coordinate to the palladium center, potentially forming stable, inactive complexes that inhibit catalysis.

  • Substrate Reactivity: While the iodo-substituent is generally reactive in cross-coupling, the strong electron-withdrawing effects of the nitro and nitrile groups can influence the electronic properties of the aryl ring and affect the oxidative addition step.

  • Inadequate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this substrate. Suboptimal conditions can lead to catalyst deactivation and poor conversion.

Q2: I am seeing a significant amount of palladium blackening early in the reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black (aggregated palladium particles) is a visual indicator of catalyst decomposition and deactivation. This is often exacerbated when using electron-deficient substrates like this compound. To mitigate this:

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst and prevent aggregation.

  • Lower Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Optimizing the temperature is crucial.

  • Proper Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can contribute to the oxidation and decomposition of the Pd(0) catalyst.

Q3: Can the nitrile or nitro groups on this compound directly poison the palladium catalyst?

A3: Yes, both functional groups can contribute to catalyst deactivation, a phenomenon often referred to as substrate-inhibited catalysis.

  • Nitro Group: As mentioned, the nitro group can act as an oxidant, leading to the formation of inactive Pd(II) species.

  • Nitrile Group: The lone pair of electrons on the nitrogen atom of the nitrile group can coordinate to the palladium center. While this coordination is sometimes utilized for directing C-H activation, in the context of cross-coupling, it can lead to the formation of off-cycle, catalytically inactive complexes.

Q4: Are there specific catalyst systems that are recommended for cross-coupling reactions with this compound?

A4: Yes, for challenging electron-deficient substrates, highly active and stable catalyst systems are recommended. Consider using:

  • Palladium Pre-catalysts with Bulky Phosphine Ligands: Systems like Pd₂(dba)₃ with ligands such as XPhos, SPhos, or RuPhos have shown success with electron-poor aryl halides.

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: These are known for their high stability and activity, making them suitable for difficult couplings.

  • Palladacycles: These pre-catalysts can exhibit high thermal stability and efficiency.

Troubleshooting Guides

Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Step
No reaction, starting materials remain. 1. Catalyst not activated. 2. Inappropriate base. 3. Catalyst poisoned by substrate.1. Use a pre-formed Pd(0) catalyst or ensure conditions for in-situ reduction are adequate. 2. Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 3. Increase catalyst loading or switch to a more robust ligand (e.g., XPhos, SPhos).
Reaction starts but stalls at low conversion. 1. Catalyst deactivation. 2. Protodeboronation of the boronic acid.1. Use a more stabilizing ligand. Consider a lower reaction temperature. 2. Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which are more stable.
Formation of significant homocoupling byproducts. 1. Presence of oxygen. 2. Inefficient transmetalation.1. Ensure thorough degassing of solvents and reaction vessel. 2. Optimize the base and solvent system to facilitate the transmetalation step.
Guide 2: Poor Yields in Heck and Sonogashira Reactions
Symptom Possible Cause Troubleshooting Step
Low yield in Heck reaction with significant starting material remaining. 1. Catalyst inhibition. 2. Poor alkene reactivity.1. Use a higher catalyst loading or a more electron-rich ligand. 2. Ensure the alkene is activated (e.g., acrylates, styrenes). For less reactive alkenes, higher temperatures may be needed.
Formation of reduced arene (dehalogenation) instead of coupled product. 1. Presence of a hydrogen source. 2. Side reaction promoted by catalyst decomposition.1. Ensure anhydrous conditions and use a non-protic solvent if possible. 2. Stabilize the catalyst with an appropriate ligand to minimize decomposition pathways.
Low yield in Sonogashira coupling, with alkyne homocoupling (Glaser coupling). 1. Presence of oxygen. 2. Inappropriate copper co-catalyst concentration.1. Rigorously degas the reaction mixture. 2. Optimize the amount of copper(I) co-catalyst or consider a copper-free Sonogashira protocol.

Quantitative Data from Representative Reactions

The following tables summarize reaction conditions for successful cross-coupling reactions involving this compound and analogous substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Dioxane120 (MW)0.6785-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1001280-90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901675-85

Table 2: Heck and Sonogashira Coupling Conditions

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Heck Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001270-80
Heck StyrenePdCl₂(PPh₃)₂ (3)-NaOAcDMA1202465-75
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃NTHF65880-90
Sonogashira TrimethylsilylacetylenePd(OAc)₂ (1)SPhos (2)Cs₂CO₃Dioxane801675-85

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 2M Aqueous sodium carbonate solution (2.0 mL)

  • 1,4-Dioxane (7.0 mL)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, and Pd(PPh₃)₄.[1]

  • Add 1,4-dioxane and the aqueous sodium carbonate solution.[1]

  • Seal the vial with a cap and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with brine (3 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 mmol)

  • Methyl acrylate (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF, followed by triethylamine and methyl acrylate via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_poisoning Poisoning Pathways Pd0 Pd(0)L_n PdII_Aryl [Ar-Pd(II)-I]L_n Pd0->PdII_Aryl Oxidative Addition Inactive_Pd_Nitro Inactive Pd(II) Species Pd0->Inactive_Pd_Nitro Oxidation Inactive_Pd_Nitrile [Pd(0)L_n(R-CN)] (Inactive Complex) Pd0->Inactive_Pd_Nitrile Coordination PdII_Aryl->Pd0 Transmetalation & Reductive Elimination Nitro Nitro Group (R-NO2) Nitrile Nitrile Group (R-CN)

Caption: Potential catalyst poisoning pathways by nitro and nitrile groups.

Experimental_Workflow A 1. Add Reactants & Catalyst to Flask (this compound, Boronic Acid, Pd Catalyst, Base) B 2. Degas the System (Evacuate and backfill with inert gas) A->B C 3. Add Solvent B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Work-up (Quench, extract, and wash) D->E F 6. Purification (Column Chromatography) E->F

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Tree Start Low Yield or No Reaction Q1 Is Palladium Black observed? Start->Q1 A1_Yes Yes: Catalyst Decomposition Q1->A1_Yes Yes A1_No No Q1->A1_No No S1 Use bulky, electron-rich ligand (e.g., XPhos). Lower reaction temperature. A1_Yes->S1 Q2 Are starting materials consumed? A1_No->Q2 A2_No No: Inactive Catalyst Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes S2 Increase catalyst loading. Screen different bases (K3PO4, Cs2CO3). Ensure adequate degassing. A2_No->S2 Q3 Are side products (e.g., homocoupling) dominant? A2_Yes->Q3 A3_Yes Yes: Undesired Reactivity Q3->A3_Yes Yes A3_No Consult further analytical data. Q3->A3_No No S3 Ensure rigorous degassing. Optimize stoichiometry. Consider boronic ester instead of acid. A3_Yes->S3

Caption: Troubleshooting decision tree for reactions with this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical techniques used to characterize 4-iodo-3-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The purity and structural integrity of this compound are critical for ensuring the quality and efficacy of downstream products. This document presents a comparison of Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data for this compound alongside its halogenated analogs, 4-bromo-3-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile. The data herein is a composite of experimental findings for the bromo- and chloro- analogs and predicted values for the iodo- compound, necessitated by the limited availability of direct experimental data for the latter.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below is a comparative summary of the ¹H and ¹³C NMR chemical shifts for this compound and its bromo and chloro analogs. The data for the iodo- derivative are predicted based on established NMR prediction algorithms, providing a reliable estimate for comparative purposes.

Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)

CompoundH-2 (d)H-5 (d)H-6 (dd)Solvent
This compound (Predicted)8.558.257.65CDCl₃
4-Bromo-3-nitrobenzonitrile8.258.017.92CDCl₃
4-Chloro-3-nitrobenzonitrile8.157.907.82CDCl₃

Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)

CompoundC-1 (CN)C-2C-3 (C-NO₂)C-4 (C-X)C-5C-6Solvent
This compound (Predicted)116.5142.0151.095.0135.0130.0CDCl₃
4-Bromo-3-nitrobenzonitrile117.2139.8150.2120.5134.1129.8CDCl₃
4-Chloro-3-nitrobenzonitrile117.8138.5149.8132.1133.5129.2CDCl₃

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of pharmaceutical intermediates. A general RP-HPLC method suitable for the analysis of this compound and its analogs is proposed below, followed by a table comparing expected performance parameters.

Table 3: Comparative HPLC Performance Data

CompoundExpected Retention Time (min)Theoretical PlatesTailing Factor
This compound~6.5>5000<1.5
4-Bromo-3-nitrobenzonitrile~6.0>5000<1.5
4-chloro-3-nitrobenzonitrile~5.5>5000<1.5

Experimental Protocols

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 240 ppm.

  • Acquisition Time: 1 second.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: A stock solution of the sample was prepared by dissolving 10 mg in 10 mL of the mobile phase. This solution was then diluted to a working concentration of 0.1 mg/mL. All solutions were filtered through a 0.45 µm syringe filter before injection.

Visualized Workflows and Comparisons

To further elucidate the analytical process and the relationship between the compared compounds, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_hplc HPLC Analysis start Start dissolve Dissolve Sample in Solvent start->dissolve filter Filter Sample dissolve->filter nmr_acq Acquire 1H and 13C Spectra filter->nmr_acq hplc_inject Inject Sample filter->hplc_inject nmr_proc Process Data nmr_acq->nmr_proc nmr_interp Interpret Spectra nmr_proc->nmr_interp end End nmr_interp->end hplc_run Run HPLC Method hplc_inject->hplc_run hplc_detect Detect Peaks hplc_run->hplc_detect hplc_quant Quantify Purity hplc_detect->hplc_quant hplc_quant->end

Caption: Experimental workflow for NMR and HPLC analysis.

logical_comparison cluster_properties Analytical Properties cluster_compounds Halogenated Analogs nmr NMR Chemical Shift iodo This compound nmr->iodo Downfield Shift bromo 4-Bromo-3-nitrobenzonitrile nmr->bromo chloro 4-Chloro-3-nitrobenzonitrile nmr->chloro Upfield Shift hplc HPLC Retention Time hplc->iodo Longer Retention hplc->bromo hplc->chloro Shorter Retention

Caption: Comparison of analytical properties.

A Comparative Guide to the Characterization of 4-Iodo-3-nitrobenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and synthetic methodologies related to 4-iodo-3-nitrobenzonitrile and its key derivatives. The information presented is intended to support research and development efforts in medicinal chemistry and materials science by offering a structured overview of this important chemical scaffold.

Physicochemical Properties

This compound is a substituted aromatic compound featuring an iodine atom, a nitro group, and a nitrile group attached to a benzene ring. These functional groups impart distinct chemical reactivity and physical properties to the molecule, making it a versatile intermediate in organic synthesis. A comparison of its properties with those of relevant derivatives, 4-iodo-3-nitrobenzamide and 4-hydroxy-3-iodo-5-nitrobenzonitrile (Nitroxynil), is summarized below.

PropertyThis compound4-Iodo-3-nitrobenzamide4-Hydroxy-3-iodo-5-nitrobenzonitrile (Nitroxynil)
Molecular Formula C₇H₃IN₂O₂[1]C₇H₅IN₂O₃C₇H₃IN₂O₃
Molecular Weight 274.02 g/mol [1]292.03 g/mol 290.01 g/mol
Melting Point 138 - 142 °C[2]Not available136-139 °C
Appearance Yellowish to off-white solid[3]Yellow solidYellow powder
Solubility Insoluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[3]Not availableSlightly soluble in water
CAS Number 101420-79-5[4]158518-74-21689-89-0

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the nitro and nitrile groups, and the deshielding effect of the iodine atom. For comparison, the ¹H NMR data for 4-iodo-3-nitrobenzamide is provided.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in this compound. The chemical shifts will be characteristic of the substituted benzene ring, with the carbon atoms attached to the iodine, nitro, and nitrile groups showing significant downfield shifts.

Reference NMR Data for 4-Iodo-3-nitrobenzamide [5]

  • ¹H NMR (DMSO-d₆): δ 7.74 (brs, NH₂), 7.86 (dd, Ar-H), 8.24 (d, Ar-H), 8.70 (d, Ar-H).

  • ¹³C NMR (DMSO-d₆): δ 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, 165.19.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. For aromatic nitriles, a sharp and intense C≡N stretching peak is typically observed between 2240 and 2220 cm⁻¹[1]. The nitro group will show two strong stretching vibrations, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 274. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the iodine atom (I), and the cyano group (CN), leading to characteristic fragment ions.

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route to this compound can be adapted from the synthesis of related nitrobenzonitriles. A common method involves the dehydration of the corresponding amide.

Synthesis of 4-Iodo-3-nitrobenzamide (Precursor)

A reported synthesis of 4-iodo-3-nitrobenzamide starts from 4-iodo-3-nitrobenzoic acid[5].

  • Esterification: 4-iodo-3-nitrobenzoic acid is reacted with methanol in the presence of a catalytic amount of sulfuric acid and heated under reflux to yield the methyl ester.

  • Amidation: The resulting methyl 4-iodo-3-nitrobenzoate is then treated with ammonia gas in methanol at a low temperature to produce 4-iodo-3-nitrobenzamide.

Dehydration to this compound

The conversion of the amide to the nitrile can be achieved using a variety of dehydrating agents. A general procedure is as follows:

  • 4-iodo-3-nitrobenzamide is mixed with a dehydrating agent such as phosphorus pentoxide or thionyl chloride in an inert solvent.

  • The mixture is heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then cooled and poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

General Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically using KBr pellets for solid samples.

  • Mass Spectrometry: Mass spectra are obtained using an EI or electrospray ionization (ESI) source.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 4-Iodo-3-nitrobenzoic_acid 4-Iodo-3-nitrobenzoic Acid Methyl_ester Methyl 4-Iodo-3-nitrobenzoate 4-Iodo-3-nitrobenzoic_acid->Methyl_ester Esterification (MeOH, H₂SO₄, Reflux) Amide 4-Iodo-3-nitrobenzamide Methyl_ester->Amide Amidation (NH₃, MeOH) Nitrile This compound Amide->Nitrile Dehydration (e.g., P₂O₅, Heat)

Caption: Synthetic pathway from 4-iodo-3-nitrobenzoic acid to this compound.

Potential Signaling Pathway Involvement of Nitroaromatic Compounds

Nitroaromatic compounds and their metabolites have been shown to interact with various biological pathways. For instance, the reduction of a nitro group to a nitroso species can lead to the covalent modification of enzymes, such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), potentially affecting glycolysis.

Signaling_Pathway Nitroaromatic_Prodrug 4-Iodo-3-nitro-compound (Prodrug) Nitroreductase Nitroreductase Enzymes Nitroaromatic_Prodrug->Nitroreductase Enzymatic Reduction Reactive_Metabolite Nitroso Intermediate Nitroreductase->Reactive_Metabolite GAPDH Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Reactive_Metabolite->GAPDH Covalent Modification & Inactivation Glycolysis Glycolysis GAPDH->Glycolysis Inhibition Cellular_Effects Inhibition of Glycolysis, Induction of Apoptosis Glycolysis->Cellular_Effects

Caption: Proposed mechanism of action for certain nitroaromatic compounds via metabolic activation.

References

Reactivity comparison of 4-Iodo-3-nitrobenzonitrile vs 4-Bromo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. This guide presents a detailed comparison of the reactivity of two closely related aryl halides: 4-Iodo-3-nitrobenzonitrile and 4-Bromo-3-nitrobenzonitrile. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the chemical behavior of these compounds in key organic transformations, supported by established chemical principles.

Executive Summary

The reactivity of this compound and 4-Bromo-3-nitrobenzonitrile is highly dependent on the reaction mechanism.

  • In Nucleophilic Aromatic Substitution (SNAr) reactions, 4-Bromo-3-nitrobenzonitrile is expected to exhibit slightly higher or comparable reactivity to this compound. This is attributed to the higher electronegativity of bromine, which more effectively stabilizes the intermediate Meisenheimer complex.

  • In Palladium-Catalyzed Cross-Coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, this compound is significantly more reactive. The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle.

Comparative Reactivity Analysis

The differing reactivity of these two molecules stems from the distinct properties of the iodine and bromine substituents. The following table summarizes the expected performance in two major classes of reactions.

Reaction TypeMore Reactive CompoundRationale
Nucleophilic Aromatic Substitution (SNAr) 4-Bromo-3-nitrobenzonitrile (marginally)The rate-determining step is the nucleophilic attack to form a Meisenheimer complex. The more electronegative bromine atom provides greater inductive stabilization to the negatively charged intermediate. The general reactivity trend for halogens in SNAr reactions is F > Cl ≈ Br > I.[1][2][3][4][5]
Palladium-Catalyzed Cross-Coupling This compoundThe rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst. The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a faster rate of oxidative addition.[6]

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the reaction of a 4-halo-3-nitrobenzonitrile with an amine.

Materials:

  • This compound or 4-Bromo-3-nitrobenzonitrile (1.0 mmol)

  • Amine (e.g., morpholine, piperidine) (1.2 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a clean, dry round-bottom flask, add the 4-halo-3-nitrobenzonitrile, potassium carbonate, and a magnetic stir bar.

  • Add the DMSO, followed by the amine.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of a 4-halo-3-nitrobenzonitrile with a boronic acid.

Materials:

  • This compound or 4-Bromo-3-nitrobenzonitrile (1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Triphenylphosphine (PPh3) (0.04 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • 1,4-Dioxane (8 mL) and Water (2 mL)

Procedure:

  • In a Schlenk flask, combine the 4-halo-3-nitrobenzonitrile, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Reaction Pathways

To further illustrate the chemical principles governing the reactivity of these compounds, the following diagrams depict a key reaction mechanism and a logical workflow for experimental comparison.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_conclusion Conclusion start Define Reaction Conditions (e.g., SNAr or Suzuki) reagents Prepare Stock Solutions of 4-Iodo- and 4-Bromo-3-nitrobenzonitrile start->reagents run_iodo Run Reaction with This compound reagents->run_iodo run_bromo Run Reaction with 4-Bromo-3-nitrobenzonitrile reagents->run_bromo monitor Monitor Reactions at Timed Intervals (TLC, HPLC, GC-MS) run_iodo->monitor run_bromo->monitor data Collect Data (Conversion, Yield) monitor->data compare Compare Reactivity Data data->compare conclusion Draw Conclusion on Relative Reactivity compare->conclusion

Caption: Workflow for Comparing Reactivity.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical factor that dictates the success of subsequent reactions, the impurity profile of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. 4-Iodo-3-nitrobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, including poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides an objective comparison of analytical methods for assessing the purity of synthesized this compound, complete with detailed experimental protocols and comparative data for the target compound and its common alternatives.

The synthesis of this compound, commonly achieved through a Sandmeyer reaction of 4-amino-3-nitrobenzonitrile, can introduce a variety of impurities. These may include unreacted starting materials, byproducts from the diazotization and iodination steps, and residual solvents. Therefore, robust analytical methods are essential for accurate quantification of purity and identification of any contaminants.

Comparison of Key Analytical Methods

The choice of analytical technique for purity determination depends on the physicochemical properties of this compound, the nature of potential impurities, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed methods for this purpose.

Table 1: Comparison of Analytical Methods for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.
Primary Use Quantitation of the main compound and non-volatile impurities.Structural confirmation and quantitation of the main compound and impurities.Identification and quantitation of volatile impurities and residual solvents.
Typical Purity Range Determined 95-100%90-100%Not for main component purity; for trace volatile impurities.
Limit of Detection (LOD) ~0.01%~0.1% (for quantifiable impurities)ppm to ppb level for residual solvents.
Advantages High resolution, high sensitivity, well-established methods.Provides structural information, can be a primary method of measurement (qNMR).Excellent for volatile and semi-volatile compounds, high sensitivity.
Limitations Requires a chromophore for UV detection, may not detect all impurities.Lower sensitivity than HPLC for trace impurities, can have overlapping signals.Not suitable for non-volatile or thermally labile compounds.

Performance Comparison with Alternatives

In many synthetic applications, particularly in the development of PARP inhibitors, other halogenated nitrobenzonitriles may be considered as alternatives to this compound. The choice of intermediate can impact reaction efficiency, cost, and the impurity profile of the final product.

Table 2: Performance Comparison of this compound and its Alternatives

ParameterThis compound4-Chloro-3-nitrobenzonitrile3-Nitrobenzonitrile
Typical Purity >98%>99%>99%
Key Synthetic Application Intermediate for PARP inhibitors (e.g., via Suzuki or Sonogashira coupling).Intermediate in organic synthesis.Precursor for various aromatic compounds.
Reactivity in Cross-Coupling High (C-I bond is highly reactive).Moderate (C-Cl bond is less reactive).Not suitable for direct cross-coupling at the nitro-substituted position.
Potential Impurities Residual starting amine, phenolic byproducts, 3-nitrobenzonitrile.Isomeric impurities, residual starting materials.Isomeric impurities, residual starting materials.
Cost HigherLowerLowest

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This technique allows for the determination of purity and structural confirmation in a single experiment.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Reagents and Materials: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with a certified internal standard (e.g., maleic anhydride).

  • Experimental Procedure:

    • Accurately weigh 15-20 mg of the synthesized this compound and 10-15 mg of the internal standard into a clean, dry NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals of the analyte and the internal standard. Purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is ideal for the detection and quantification of residual solvents from the synthesis.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 35 to 350.

  • Sample Preparation: Accurately weigh about 100 mg of the synthesized this compound into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial and heat at 80°C for 15 minutes before injection.

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between this compound and its alternatives.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_results Data Evaluation synth Synthesized this compound (Crude) hplc HPLC-UV Analysis (Purity & Non-volatile Impurities) synth->hplc Sample nmr NMR Spectroscopy (Structure & Purity) synth->nmr Sample gcms GC-MS Analysis (Residual Solvents) synth->gcms Sample data Combined Data Analysis hplc->data nmr->data gcms->data pure_product Pure this compound (>98%) data->pure_product Meets Specification impure_product Further Purification Required data->impure_product Fails Specification

Caption: Experimental workflow for the purity assessment of this compound.

Alternatives_Comparison cluster_alternatives Synthetic Alternatives main_compound This compound chloro_analog 4-Chloro-3-nitrobenzonitrile main_compound->chloro_analog Lower Reactivity Lower Cost nitro_analog 3-Nitrobenzonitrile main_compound->nitro_analog Different Reactivity Profile Lowest Cost

Caption: Comparison of this compound with its common synthetic alternatives.

Comparative Spectral Analysis of 4-Iodo-3-nitrobenzonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of key reaction products derived from 4-iodo-3-nitrobenzonitrile. This guide provides an objective comparison of product performance through supporting experimental data, detailed methodologies, and visual representations of reaction pathways and workflows.

This document delves into the spectral analysis of products resulting from various chemical transformations of this compound, a versatile building block in organic synthesis. The following sections present a comparative overview of the spectral data obtained from common synthetic routes, including palladium-catalyzed cross-coupling reactions and nitro group reduction. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding of the reaction mechanisms and analytical workflows.

Palladium-Catalyzed Cross-Coupling Reactions: A Spectral Comparison

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Here, we compare the spectral data of products obtained from Suzuki, Sonogashira, and Heck reactions using this compound as the starting material.

Suzuki Coupling: Synthesis of 4-Aryl-3-nitrobenzonitriles

The Suzuki coupling reaction enables the formation of a biaryl linkage by reacting an aryl halide with an organoboron compound. The reaction of this compound with phenylboronic acid yields 4-phenyl-3-nitrobenzonitrile.

Table 1: Spectral Data for 4-Phenyl-3-nitrobenzonitrile

Spectral Data Type Observed Values
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.15 (d, J=1.6 Hz, 1H), 7.91 (dd, J=8.0, 1.6 Hz, 1H), 7.78 (d, J=8.0 Hz, 1H), 7.55-7.45 (m, 5H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 149.5, 137.8, 136.2, 135.0, 131.2, 129.8, 129.1, 128.9, 123.5, 116.8
IR (KBr, cm⁻¹) 3100, 2230 (CN), 1605, 1530 (NO₂), 1350 (NO₂), 830, 760
Mass Spectrometry (EI-MS), m/z 224 (M⁺)
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-nitrobenzonitriles

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. The reaction of this compound with phenylacetylene produces 4-(phenylethynyl)-3-nitrobenzonitrile.

Table 2: Spectral Data for 4-(Phenylethynyl)-3-nitrobenzonitrile

Spectral Data Type Observed Values
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.25 (d, J=1.5 Hz, 1H), 8.01 (dd, J=8.2, 1.5 Hz, 1H), 7.85 (d, J=8.2 Hz, 1H), 7.60-7.50 (m, 2H), 7.45-7.35 (m, 3H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 150.1, 138.5, 136.8, 132.5, 130.1, 129.5, 128.8, 122.3, 117.2, 116.5, 95.4, 84.2
IR (KBr, cm⁻¹) 3080, 2235 (CN), 2215 (C≡C), 1600, 1535 (NO₂), 1355 (NO₂), 840, 760
Mass Spectrometry (EI-MS), m/z 248 (M⁺)
Heck Coupling: Synthesis of 4-Vinyl-3-nitrobenzonitriles

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The reaction between this compound and styrene results in the formation of 4-(2-phenylvinyl)-3-nitrobenzonitrile.

Table 3: Spectral Data for 4-(2-Phenylvinyl)-3-nitrobenzonitrile

Spectral Data Type Observed Values
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 8.05 (d, J=1.7 Hz, 1H), 7.80 (dd, J=8.1, 1.7 Hz, 1H), 7.65 (d, J=8.1 Hz, 1H), 7.58 (d, J=16.0 Hz, 1H), 7.50-7.30 (m, 5H), 7.20 (d, J=16.0 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 149.8, 138.2, 136.5, 136.0, 134.5, 129.2, 129.0, 127.8, 127.5, 123.8, 122.1, 117.0
IR (KBr, cm⁻¹) 3060, 2225 (CN), 1630 (C=C), 1595, 1520 (NO₂), 1345 (NO₂), 970, 830, 750
Mass Spectrometry (EI-MS), m/z 250 (M⁺)

Reduction of the Nitro Group: A Route to Amino Derivatives

The selective reduction of the nitro group in this compound provides access to valuable amino-substituted building blocks. This transformation can be achieved using various reducing agents, with tin(II) chloride being a common choice.

Table 4: Spectral Data for 3-Amino-4-iodobenzonitrile

Spectral Data Type Observed Values
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.65 (d, J=8.0 Hz, 1H), 7.10 (d, J=1.8 Hz, 1H), 6.85 (dd, J=8.0, 1.8 Hz, 1H), 4.10 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 146.5, 138.0, 125.5, 119.0, 118.5, 92.0
IR (KBr, cm⁻¹) 3450, 3350 (N-H), 3050, 2220 (CN), 1620, 1500, 880, 810
Mass Spectrometry (EI-MS), m/z 244 (M⁺)

Experimental Protocols

General Considerations

All reactions were carried out under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. Solvents were dried using standard procedures. Reagents were purchased from commercial suppliers and used without further purification. Thin-layer chromatography (TLC) was performed on silica gel plates and visualized under UV light. Column chromatography was performed using silica gel. NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). IR spectra were recorded on a FT-IR spectrometer. Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Protocol for Suzuki Coupling of this compound

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL) was added an aqueous solution of Na₂CO₃ (2 M, 2 mL). The reaction mixture was heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography (hexanes/ethyl acetate) to afford 4-phenyl-3-nitrobenzonitrile.

Protocol for Sonogashira Coupling of this compound

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in triethylamine (10 mL) was stirred at room temperature for 8 hours. The reaction mixture was then filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and washed with a saturated aqueous solution of NH₄Cl and brine. The organic layer was dried over anhydrous Na₂SO₄ and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate) to give 4-(phenylethynyl)-3-nitrobenzonitrile.[1]

Protocol for Heck Coupling of this compound

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tolyl)₃ (0.1 mmol), and triethylamine (2.0 mmol) in DMF (10 mL) was heated to 100 °C for 24 hours. After cooling, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography (hexanes/ethyl acetate) to yield 4-(2-phenylvinyl)-3-nitrobenzonitrile.

Protocol for the Reduction of this compound

To a solution of this compound (1.0 mmol) in ethanol (20 mL) was added tin(II) chloride dihydrate (5.0 mmol). The reaction mixture was refluxed for 4 hours. After cooling, the mixture was poured into ice water and neutralized with a saturated aqueous solution of NaHCO₃. The resulting precipitate was filtered, washed with water, and dried to give 3-amino-4-iodobenzonitrile.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathway for the Suzuki coupling and a typical experimental workflow for product analysis.

Suzuki_Coupling This compound This compound Reaction This compound->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Product 4-Phenyl-3-nitrobenzonitrile Reaction->Product Suzuki Coupling

Figure 1. Suzuki Coupling of this compound.

Experimental_Workflow cluster_reaction Reaction & Workup cluster_analysis Spectral Analysis Start This compound + Reagents Reaction Heating & Stirring Start->Reaction Workup Extraction & Purification Reaction->Workup Crude_Product Crude Product Workup->Crude_Product NMR ¹H & ¹³C NMR Crude_Product->NMR IR FT-IR Spectroscopy Crude_Product->IR MS Mass Spectrometry Crude_Product->MS Data Spectral Data NMR->Data IR->Data MS->Data

Figure 2. Experimental Workflow for Product Analysis.

References

A Comparative Guide to the Synthetic Routes of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic routes to 4-iodo-3-nitrobenzonitrile, a key building block in pharmaceutical and materials science. We will delve into the classic Sandmeyer reaction and the more direct, yet challenging, electrophilic iodination, presenting quantitative data, detailed experimental protocols, and a visual representation of these synthetic pathways to aid in selecting the most suitable method for your research needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Sandmeyer Reaction Route 2: Direct Electrophilic Iodination
Starting Material 4-Amino-3-nitrobenzonitrile3-Nitrobenzonitrile
Key Reagents NaNO₂, HCl, KII₂/Oleum or N-Iodosuccinimide (NIS)/Acid Catalyst
Reaction Steps 2 (Diazotization, Iodination)1
Reported Yield High (estimated >80%)Variable, generally lower to moderate
Reaction Conditions Low temperatures (0-5 °C) for diazotizationHarsh (oleum) or moderate (NIS)
Scalability Well-established and scalableCan be challenging to control on a large scale
Purity of Crude Product Generally highMay require extensive purification

Synthetic Pathway Overview

The two primary approaches to synthesizing this compound are visualized below. Route 1, the Sandmeyer reaction, is a two-step process starting from the corresponding aniline. Route 2 represents the direct iodination of 3-nitrobenzonitrile.

cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Iodination A 4-Amino-3-nitrobenzonitrile B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. 0-5 °C C This compound B->C KI D 3-Nitrobenzonitrile E This compound D->E Iodinating Agent (e.g., I2/Oleum, NIS)

Comparison of synthetic routes to this compound.

Experimental Protocols

Route 1: Sandmeyer Reaction of 4-Amino-3-nitrobenzonitrile

This route is a reliable and high-yielding method for the synthesis of this compound. The procedure involves two main steps: the diazotization of the starting amine and the subsequent substitution with iodide.

Step 1: Diazotization of 4-Amino-3-nitrobenzonitrile

  • In a flask equipped with a mechanical stirrer, dissolve 4-amino-3-nitrobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1-1.5 equivalents) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.

Step 2: Iodination

  • In a separate flask, prepare a solution of potassium iodide (2 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue to stir for 1-2 hours.

  • The precipitated solid is collected by filtration, washed with water, and then washed with a sodium thiosulfate solution to remove any excess iodine.

  • The crude product is then washed again with water and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

A similar reaction for the synthesis of 4-iodo-3-nitrobenzoic acid from 4-amino-3-nitrobenzoic acid has been reported to yield 89.7%[1].

Route 2: Direct Electrophilic Iodination of 3-Nitrobenzonitrile

Direct iodination of the electron-deficient 3-nitrobenzonitrile is challenging but can be achieved under forcing conditions or with highly reactive iodinating agents.

Method A: Iodination with Iodine in Oleum

  • To a stirred solution of 20% oleum, add iodine (1 equivalent).

  • Add 3-nitrobenzonitrile (1 equivalent) portion-wise to the solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours to days, monitoring the reaction progress by TLC or GC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water, then with a sodium bisulfite solution to remove excess iodine, and finally with water again.

  • The crude product is dried and can be purified by column chromatography or recrystallization.

Method B: Iodination with N-Iodosuccinimide (NIS)

  • Dissolve 3-nitrobenzonitrile (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a mixture of acetic acid and sulfuric acid.

  • Add N-iodosuccinimide (1.1-1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC.

  • Pour the reaction mixture into ice water.

  • The precipitate is collected by filtration, washed with water, sodium thiosulfate solution, and again with water.

  • The crude product is dried and purified as needed.

Conclusion

For the synthesis of this compound, the Sandmeyer reaction (Route 1) is the recommended method for researchers seeking a reliable, high-yielding, and scalable process. The starting material, 4-amino-3-nitrobenzonitrile, can be prepared from 4-chloro-3-nitrobenzonitrile, which is commercially available. While direct iodination (Route 2) offers a more atom-economical approach with fewer steps, it is often plagued by lower yields, the need for harsh reaction conditions, and potentially difficult purification. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, desired scale, and purity specifications.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantitative analysis of 4-Iodo-3-nitrobenzonitrile: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this compound in research and drug development settings. This document outlines detailed experimental protocols and presents a comparative analysis of validation parameters based on established principles for similar halogenated nitroaromatic compounds.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the nature of potential impurities. Below is a summary of the performance characteristics of these two methods.

Table 1: Comparison of HPLC and GC-MS Methods for the Analysis of this compound

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase, followed by detection based on mass-to-charge ratio.
Instrumentation HPLC system with a UV detector.GC system coupled with a Mass Spectrometer.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water mixture).Dissolution in a volatile organic solvent (e.g., dichloromethane).
Specificity Good; can resolve the main compound from many process-related impurities.Excellent; provides structural information, aiding in the identification of unknown impurities.
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ppm (µg/g)
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 ppm (µg/g)
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 5.0%

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of analytical methods. The following protocols are provided as a guide for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 0.5 - 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range.

4. Validation Parameters:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Analyzer: Quadrupole.

  • Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound for quantification.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable volatile solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Solution: Prepare the sample in the same manner as the standards to a known concentration.

4. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed similarly to the HPLC method, with adjustments for the GC-MS technique, such as using the peak area from the SIM chromatogram for quantification.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical hierarchy of analytical method validation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation weigh Accurate Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilution (for standards) dissolve->dilute hplc HPLC Injection & Separation dilute->hplc gcms GC-MS Injection & Separation dilute->gcms detect Detection (UV / MS) hplc->detect gcms->detect integrate Peak Integration detect->integrate calculate Concentration Calculation integrate->calculate linearity Linearity calculate->linearity accuracy Accuracy calculate->accuracy precision Precision calculate->precision specificity Specificity calculate->specificity loq LOD / LOQ calculate->loq

Caption: Experimental workflow for the analysis of this compound.

method_validation_logic cluster_performance Performance Characteristics cluster_inputs Validation Inputs validated_method Validated Analytical Method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method specificity Specificity specificity->validated_method lod Limit of Detection (LOD) lod->validated_method loq Limit of Quantitation (LOQ) loq->validated_method linearity Linearity & Range linearity->validated_method robustness Robustness robustness->validated_method protocol Validation Protocol protocol->accuracy protocol->precision protocol->specificity protocol->lod protocol->loq protocol->linearity protocol->robustness ref_std Reference Standard ref_std->accuracy ref_std->linearity instrument Qualified Instrument instrument->accuracy instrument->precision instrument->lod instrument->loq instrument->linearity

Caption: Logical relationship of analytical method validation parameters.

A Comparative Guide to 4-Iodo-3-nitrobenzonitrile and Other Iodinated Aromatic Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the choice of building blocks is paramount. Iodinated aromatic compounds are a cornerstone of cross-coupling reactions due to the high reactivity of the carbon-iodine bond. This guide provides an objective comparison of 4-iodo-3-nitrobenzonitrile with other commonly used iodinated aromatic compounds, supported by experimental data to inform your synthetic strategies.

Introduction to this compound

This compound is a versatile aromatic building block featuring an iodine atom, a nitro group, and a nitrile group. This unique combination of functional groups imparts distinct reactivity and makes it a valuable precursor in the synthesis of a variety of complex organic molecules, including kinase inhibitors. The electron-withdrawing nature of the nitro and nitrile groups activates the aryl iodide towards nucleophilic attack and influences its reactivity in cross-coupling reactions.

Performance in Key Cross-Coupling Reactions

The utility of an aryl iodide is often determined by its performance in widely-used cross-coupling reactions. Below is a comparative summary of this compound and other iodoarenes in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann reactions. The data, compiled from various sources, illustrates the relative reactivity and expected yields. It is important to note that direct comparative studies under identical conditions are limited, and the presented data serves as a representative guide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[1] The reactivity of the aryl iodide is a key factor, with the general trend being I > Br > Cl.[2]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80-10012-24Good to Excellent (Predicted)General Knowledge
IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/H₂O100295[3]
4-IodoanisolePd/CK₂CO₃DMFReflux1.592[4]
1-Iodo-4-nitrobenzenePd(OAc)₂/PPh₃K₂CO₃Toluene1001285[5]

Note: The yield for this compound is a prediction based on the general reactivity of activated aryl iodides. Specific experimental data under these exact comparative conditions was not found.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation in the synthesis of conjugated systems.[6] Aryl iodides are highly reactive substrates for this transformation, often enabling the reaction to proceed at room temperature with high efficiency.[7]

Table 2: Comparative Yields in Sonogashira Coupling with Phenylacetylene

Aryl IodideCatalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT2High (Predicted)General Knowledge
IodobenzeneCu(I)-PANI@MWCNTNoneKOHDMF135-96[8]
4-Iodotoluene5% Pd on Alumina0.1% Cu₂O on Alumina-THF-DMA7572<2 (Batch)[9]
4-IodoanisolePdCl₂(PPh₃)₂CuIEt₃NToluene802491[10]

Note: The predicted high yield for this compound is based on its activated nature. The low yield for 4-iodotoluene in a batch process highlights that reaction conditions are critical.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, essential for the synthesis of arylamines.[11] The choice of ligand is critical for the success of this reaction.[12]

Table 3: Comparative Yields in Buchwald-Hartwig Amination with Aniline

Aryl IodideCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd₂(dba)₃XantphosNaOtBuToluene80-11012-24High (Predicted)[13]
IodobenzenePd₂(dba)₃XantphosNaOtBuToluene1001892[13]
1-Iodo-4-nitrobenzeneNi(acac)₂-K₃PO₄---Trace[14]

Note: The high predicted yield for this compound is based on general protocols for aryl iodides. The trace yield for 1-iodo-4-nitrobenzene with a nickel catalyst highlights the importance of catalyst and ligand selection.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of aryl ethers, thioethers, and amines.[15] This reaction often requires higher temperatures compared to palladium-catalyzed methods.[16]

Table 4: Comparative Yields in Ullmann Condensation with Phenol

Aryl IodideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound CuIK₂CO₃DMF15024Moderate to Good (Predicted)General Knowledge
IodobenzeneCu₂O/graphene--150396[17]
4-IodotolueneCuI2,2'-dipyridylK₂CO₃Toluene128-196-Good

Note: The predicted yield for this compound is an estimation based on the reactivity of activated aryl halides in Ullmann-type reactions.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for key cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

Reaction: this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Iodide, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat and Stir at Specified Temperature solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

JAK-STAT Signaling Pathway

Many kinase inhibitors synthesized using this compound as a starting material target pathways like the JAK-STAT pathway, which is crucial in immune response and cell growth.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Kinase Inhibitor (e.g., from this compound) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a kinase inhibitor.

Conclusion

This compound stands as a highly reactive and versatile substrate for a range of essential cross-coupling reactions. The presence of electron-withdrawing nitro and nitrile groups generally enhances its reactivity in palladium-catalyzed transformations compared to electron-neutral or electron-rich aryl iodides. This makes it an excellent choice for syntheses where milder reaction conditions or faster reaction times are desired. However, the specific choice of catalyst, ligand, and base remains crucial for optimizing yields and minimizing side reactions. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their synthetic endeavors, particularly in the development of novel therapeutics targeting signaling pathways like JAK-STAT.

References

A Comparative Guide to Catalysts for 4-Iodo-3-nitrobenzonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the functionalization of aromatic compounds through cross-coupling reactions is a cornerstone for the construction of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. 4-Iodo-3-nitrobenzonitrile is a valuable building block, featuring a reactive C-I bond and electron-withdrawing groups that influence its reactivity in various coupling reactions. The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield in the derivatization of this molecule.

This guide provides a side-by-side comparison of different catalytic systems for the coupling of this compound, focusing on Suzuki-Miyaura, Heck, and Sonogashira reactions. The information presented is based on available experimental data to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various catalysts in coupling reactions involving this compound and analogous aryl iodides. Direct comparative studies on this compound are limited in the literature; therefore, data from structurally similar substrates are included to provide a broader context for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentGeneral Aryl Iodide[1]
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O8012954-Bromobenzonitrile
Pd/FTO---->80Various Aryl Halides[1]
Pd-graphene hybridsK₃PO₄Water/SDS1005 min100General Aryl Iodide[1]

Note: "Good to Excellent" is used where specific quantitative yields were not provided in the source, but the catalyst was reported to be highly effective.

Table 2: Heck Coupling of Aryl Iodides with Alkenes

The Heck reaction is a key method for the arylation of alkenes.

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂StyreneEt₃NDMF10012HighIodobenzene
PdCl₂{C₆H₃-2,6-(OPiPr₂)₂}StyreneK₂CO₃DMF/Water12012HighAryl Chlorides
Table 3: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

The Sonogashira coupling is a reliable method for the synthesis of substituted alkynes.

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂ / CuITerminal AlkyneTEA or DIPEATHF or DMFRT - 602-12HighGeneral Aryl Iodide[1]
Pd(OAc)₂PhenylacetyleneDabco---Quantitative1-Iodo-4-nitrobenzene[2]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.). A suitable solvent system, such as a mixture of toluene, ethanol, and water, is added. The vessel is then thoroughly degassed and placed under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is heated with stirring for the specified time, while monitoring the progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Heck Coupling

In a reaction vessel, dissolve this compound (1.0 equiv.) and the alkene (1.2 equiv.) in a suitable solvent (e.g., DMF). Add a base, such as triethylamine (2.0 equiv.). Degas the solution with an inert gas. Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) to the reaction mixture. Heat the reaction to the desired temperature (e.g., 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, filter off any precipitated salts and dilute the filtrate with water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a deoxygenated solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions, drying the organic phase, and concentrating under reduced pressure. The crude product is purified by column chromatography.[1]

Reaction Pathways and Experimental Workflow

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the processes involved.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Ar'(L2) Aryl-Pd(II)-Ar'(L2)->Pd(0)L2 Aryl-Ar' Aryl-Ar' Aryl-Pd(II)-Ar'(L2)->Aryl-Ar' Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-I(L2) Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Aryl-Pd(II)-Ar'(L2) Transmetalation (Base)

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Coupling Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Insertion Complex Insertion Complex Aryl-Pd(II)-I(L2)->Insertion Complex Insertion Complex->Pd(0)L2 Base Coupled Product Coupled Product Insertion Complex->Coupled Product β-Hydride Elimination This compound This compound This compound->Aryl-Pd(II)-I(L2) Oxidative Addition Alkene Alkene Alkene->Insertion Complex Migratory Insertion

Catalytic cycle for the Heck coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation Aryl-Pd(II)-Alkyne(L2)->Pd(0)L2 Coupled Product Coupled Product Aryl-Pd(II)-Alkyne(L2)->Coupled Product Reductive Elimination This compound This compound This compound->Aryl-Pd(II)-I(L2) Oxidative Addition Terminal Alkyne Terminal Alkyne Copper(I) Acetylide Copper(I) Acetylide Terminal Alkyne->Copper(I) Acetylide Base Copper(I) Acetylide->Aryl-Pd(II)-Alkyne(L2)

Catalytic cycles for the Sonogashira coupling reaction.

Experimental_Workflow A Reactant & Catalyst Preparation B Inert Atmosphere Setup A->B C Reaction Execution (Heating & Stirring) B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Quenching, Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

A generalized experimental workflow for cross-coupling reactions.

Conclusion

The selection of an optimal catalyst for the coupling of this compound is a critical decision that significantly impacts the outcome of the synthesis. While palladium-based catalysts are widely employed, the choice of ligands, bases, and solvents plays a crucial role in achieving high yields and selectivity. For Suzuki-Miyaura reactions, a variety of palladium catalysts, including those supported on graphene, have shown high efficacy. In Heck and Sonogashira couplings, traditional palladium catalysts often provide excellent results. The provided protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic strategies for the derivatization of this important building block. Further screening of ligands and reaction conditions is recommended to tailor the process to specific coupling partners and desired outcomes.

References

A Comparative Guide to the Synthesis of 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and modern synthetic protocols for 4-iodo-3-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The performance of each method is evaluated based on reported yields and reaction conditions, supported by detailed experimental methodologies.

At a Glance: Comparison of Synthesis Protocols

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity
Protocol 1: Classical Sandmeyer-Type Reaction (Analogous Procedure) 4-Amino-3-nitrobenzoic acidNaNO₂, HCl, KIDiazotization: 0-5°C, 1h; Iodination: 0-20°C, 2h89.7%Not specified
Protocol 2: Modern One-Pot Diazotization-Iodination (Analogous Procedure) p-Anisidinet-Butyl nitrite, p-TsOH, KI0°C for 30 min, then 60°C for 4h86%Purified by column chromatography
Protocol 3: One-Pot Reduction/Diazotization/Iodination 4-NitrobenzonitrileMo-catalyst, Pinacol, t-BuONO, KIReduction: 150°C, 30 min (microwave); Diazotization/Iodination: rt, 3hYield not specified for iodo- productNot specified

Experimental Protocols

Protocol 1: Classical Sandmeyer-Type Reaction

This protocol is based on a well-established method for the synthesis of the analogous compound, 4-iodo-3-nitrobenzoic acid, which is expected to have a similar reaction profile to the synthesis of this compound from 4-amino-3-nitrobenzonitrile.

Materials:

  • 4-Amino-3-nitrobenzonitrile (or 4-Amino-3-nitrobenzoic acid as per analogous procedure)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

Procedure:

  • Diazotization:

    • In a reaction flask, suspend 4-amino-3-nitrobenzonitrile in a mixture of deionized water and concentrated hydrochloric acid.

    • Cool the mixture to 0-5°C using an ice bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Continue stirring the reaction mixture at 0-5°C for 1 hour after the addition is complete.

  • Iodination:

    • To the cold diazonium salt solution, slowly add an aqueous solution of potassium iodide dropwise, keeping the temperature between 0-20°C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • The product will precipitate out of the solution.

  • Work-up and Purification:

    • Collect the solid product by filtration.

    • Wash the solid with deionized water.

    • Dry the product to obtain this compound.

Protocol 2: Modern One-Pot Diazotization-Iodination

This protocol is adapted from a modern, one-pot procedure for the iodination of an aromatic amine and offers a more streamlined approach compared to the classical method.

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • tert-Butyl Nitrite (t-BuONO)

  • p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)

  • Potassium Iodide (KI)

  • Acetonitrile

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup:

    • In a reaction flask, dissolve 4-amino-3-nitrobenzonitrile, p-toluenesulfonic acid monohydrate, and potassium iodide in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

  • Diazotization and Iodination:

    • Add tert-butyl nitrite dropwise to the cooled solution.

    • Stir the mixture at 0°C for 30 minutes.

    • After 30 minutes, heat the reaction mixture to 60°C and stir for 4 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis Workflows

G Synthesis of this compound Workflows cluster_0 Protocol 1: Classical Sandmeyer-Type Reaction cluster_1 Protocol 2: Modern One-Pot Diazotization-Iodination A1 4-Amino-3-nitrobenzonitrile B1 Diazonium Salt Intermediate A1->B1 NaNO₂, HCl 0-5°C, 1h C1 This compound B1->C1 KI 0-20°C, 2h A2 4-Amino-3-nitrobenzonitrile B2 One-Pot Reaction A2->B2 t-BuONO, p-TsOH, KI Acetonitrile C2 This compound B2->C2 0°C to 60°C, 4.5h

Caption: Comparative workflows for the synthesis of this compound.

Alternative Synthesis Route

The general procedure involves:

  • Reduction: Catalytic reduction of 4-nitrobenzonitrile using a molybdenum catalyst and a reducing agent like pinacol under microwave irradiation.

  • In-situ Diazotization and Iodination: Treatment of the resulting reaction mixture with an organic nitrite (e.g., tert-butyl nitrite) and an iodide source (e.g., potassium iodide) at room temperature.

This method avoids the isolation of the potentially hazardous diazonium salt intermediate and reduces the number of synthetic steps, making it an attractive option for further investigation and optimization.

Safety Operating Guide

Proper Disposal of 4-Iodo-3-nitrobenzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of 4-Iodo-3-nitrobenzonitrile.

This compound is a hazardous chemical requiring special disposal procedures. Due to its chemical structure, which includes iodo, nitro, and nitrile functional groups, it is classified as harmful and an irritant. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect against splashes and fine particles.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Profile

A clear understanding of the hazards associated with this compound is fundamental to its safe management.

Hazard ClassificationDescription
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]
Acute Toxicity, Dermal (Category 4) Harmful in contact with skin.[1]
Acute Toxicity, Inhalation (Category 4) Harmful if inhaled.[1]
Skin Irritation (Category 2) Causes skin irritation.[1]
Eye Irritation (Category 2A) Causes serious eye irritation.[1]

This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Disposal Protocol: A Step-by-Step Approach

The recommended disposal method for this compound is through a licensed and approved hazardous waste disposal facility. Do not dispose of this chemical in standard laboratory trash or down the drain.

Step 1: Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, filter paper, gloves), in a designated, clearly labeled, and chemically compatible waste container.

  • The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible materials can lead to dangerous chemical reactions.

Step 2: Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The storage area should be secure, well-ventilated, and away from sources of heat or ignition.[2]

  • Ensure the container is stored in secondary containment to capture any potential leaks.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup.

  • Follow all institutional and local regulations for the transportation and final disposal of hazardous chemical waste.[3]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance. Avoid raising dust.

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Logical Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound Start Start: Identify Waste PPE Wear Appropriate PPE Start->PPE Segregate Segregate and Collect in a Labeled, Compatible Container PPE->Segregate Label Properly Label Container with Hazard Information Segregate->Label Store Store in a Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposal Transfer to an Approved Hazardous Waste Facility ContactEHS->Disposal

References

Essential Safety and Logistics for Handling 4-Iodo-3-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4-Iodo-3-nitrobenzonitrile in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk.[1][2]To protect eyes from splashes, dust, and vapors.[1]
Hand Protection Chemical-impermeable gloves, such as nitrile rubber.[1][3] For extended exposure or direct contact, consider double-gloving or using heavier-duty nitrile gloves.[1][4]To prevent skin contact with the chemical. Disposable nitrile gloves offer good protection against incidental splashes.[1][4] Nitrile gloves are resistant to a wide range of chemicals, including solvents, oils, and acids.[3][4][5]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required.[1]To protect skin and personal clothing from spills and contamination.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary.[2]To prevent inhalation of dust, vapors, or aerosols.

Experimental Protocol: Safe Handling and Disposal

Adherence to a strict operational workflow is critical for safety.

1. Preparation and Pre-Handling:

  • Hazard Assessment: Before beginning work, review all available safety information for this compound and similar compounds.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work area inside the hood should be clean and uncluttered.[1]

  • PPE Inspection and Donning: Inspect all PPE for damage before use. Don the required PPE as specified in the table above.

2. Handling the Compound:

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the chemical fume hood to minimize inhalation of dust.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow emergency procedures.

3. Post-Handling and Waste Disposal:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent. Decontaminate any equipment that came into contact with the chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use gloves and other contaminated disposable items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

4. Disposal Plan:

  • Waste Segregation: this compound is a halogenated organic compound.[7] All waste containing this chemical, including contaminated solids and solutions, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste.[8][10]

  • Container Management: Waste containers must be kept closed except when adding waste.[8] They should be in good condition and compatible with the waste.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "Waste: this compound".[8] A list of all chemical constituents and their approximate percentages must be included.[9]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[11]

  • Disposal Request: When the container is nearly full, follow institutional procedures to request a pickup from the environmental health and safety department.

Workflow for Safe Handling and Disposal

Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal A Conduct Hazard Assessment B Prepare Chemical Fume Hood A->B C Inspect and Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Weigh and Transfer Compound in Fume Hood C->D Begin Experiment E Prepare Solution D->E F Decontaminate Work Area and Equipment E->F Complete Experiment I Collect Waste in 'Halogenated Organic Waste' Container E->I Spill Spill Occurs E->Spill G Remove and Dispose of PPE F->G F->I H Wash Hands Thoroughly G->H G->I L Request Waste Pickup H->L J Label Container Correctly I->J K Store in Designated Area J->K K->L Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Small Spill Cleanup->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.